Fmoc-Tyr-Ala-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-16(26(32)33)28-25(31)24(14-17-10-12-18(30)13-11-17)29-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24,30H,14-15H2,1H3,(H,28,31)(H,29,34)(H,32,33)/t16-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDSZKOCWAEMJK-FYSMJZIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Dipeptides in Chemical Synthesis
Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental building blocks in the construction of larger peptides and proteins. numberanalytics.comwikipedia.org Their importance in biochemistry is multifaceted; they serve not only as intermediates in protein synthesis but also exhibit distinct biological activities and are involved in various physiological processes. numberanalytics.com The synthesis of dipeptides is a critical process in chemistry, enabling the creation of molecules with specific structures and functions. researchgate.net These small peptide units are often more water-soluble and can exhibit different stability profiles compared to their constituent amino acids, making them valuable in various applications. wikipedia.org
The chemical synthesis of dipeptides typically involves a series of steps: protecting functional groups, activating the carboxyl group, forming the peptide bond, and finally, removing the protecting groups. researchgate.net This controlled, stepwise approach allows for the precise assembly of desired peptide sequences.
A Historical Perspective on Fmoc Mediated Peptide Synthesis
The landscape of peptide synthesis was revolutionized by the introduction of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s. researchgate.netpublish.csiro.au This technique, where the nascent peptide chain is anchored to an insoluble polymer support, streamlined the synthesis process. nih.gov Initially, the Boc (t-butyloxycarbonyl) protecting group was predominantly used. However, the harsh acidic conditions required for its removal limited its application, especially for sensitive or modified peptides. nih.govnih.gov
A major breakthrough came in 1970 when Louis A. Carpino introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. nih.govpublish.csiro.au This group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638). publish.csiro.aupublish.csiro.au This offered a gentler, orthogonal alternative to the acid-labile Boc group. nih.gov The Fmoc strategy quickly gained traction, particularly with the advent of automated peptide synthesizers. Its ease of automation was due in part to the strong UV absorption of the byproduct of deprotection, which provided a convenient way to monitor the reaction's progress. nih.gov By the mid-1990s, an overwhelming majority of laboratories had shifted from Boc to Fmoc chemistry for peptide synthesis, a testament to its advantages in synthesizing a wide array of peptides, including those with post-translational modifications like phosphorylation and glycosylation. nih.govnih.gov
Fmoc Tyr Ala Oh: a Model System and Advanced Synthetic Intermediate
Fmoc-Tyr-Ala-OH serves as both a valuable model system and a sophisticated intermediate in peptide synthesis. As a dipeptide, it is used to study the fundamental principles of peptide bond formation and the influence of amino acid side chains on peptide structure and interactions. The presence of the bulky Fmoc group on the N-terminus of the tyrosine residue and the specific sequence of tyrosine followed by alanine (B10760859) make it a useful tool for investigating reaction kinetics and optimizing coupling conditions in SPPS.
The tyrosine residue, with its phenolic hydroxyl group, presents a specific challenge in peptide synthesis. While not always essential for small peptides, protecting this side-chain hydroxyl group is often more efficient to prevent unwanted acylation during coupling reactions. chemicalbook.com The use of a tert-butyl (tBu) group to protect the tyrosine side chain, creating Fmoc-Tyr(tBu)-OH, is a common strategy. chemicalbook.comcaymanchem.com This protected derivative is widely used in Fmoc-based SPPS. sigmaaldrich.comsigmaaldrich.comanaspec.com The subsequent cleavage of the Fmoc group and coupling with the next amino acid, or the use of the complete this compound dipeptide, allows for the controlled elongation of the peptide chain.
The study of Fmoc-protected amino acids, including Fmoc-tyrosine derivatives, has also gained significant interest in the development of novel biomaterials, such as hydrogels for tissue engineering. researchgate.netnih.gov
The Scope and Academic Relevance of Fmoc Tyr Ala Oh Research
Solid-Phase Peptide Synthesis (SPPS) Strategies for this compound
Solid-Phase Peptide Synthesis (SPPS) represents the cornerstone of modern peptide synthesis, including the assembly of this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. oup.comlifetein.com The synthesis proceeds from the C-terminus to the N-terminus. For this compound, this means the first amino acid, Alanine (B10760859) (Ala), is anchored to the resin, and the second amino acid, Tyrosine (Tyr), is subsequently coupled to it.
The most prevalent strategy in SPPS is the Fmoc/tBu approach, which relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group of the amino acids. americanpeptidesociety.orgwikipedia.org Side-chain functional groups are protected by acid-labile groups, such as the tert-butyl (tBu) group for the hydroxyl function of Tyrosine. iris-biotech.de
The synthesis of this compound on a solid support follows a cyclical process:
Resin Anchoring : The process begins by attaching the first C-terminal amino acid, Fmoc-Ala-OH, to a suitable resin.
Fmoc Deprotection : The temporary Fmoc protecting group on the N-terminus of the resin-bound Alanine is removed. This is typically achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgspringernature.com This exposes the free amino group of the Alanine, making it available for the next coupling step.
Coupling : The next amino acid, Fmoc-Tyr(tBu)-OH, is activated and coupled to the newly exposed amino group of the resin-bound Alanine. The carboxyl group of the incoming amino acid is activated using a coupling reagent to facilitate the formation of the amide (peptide) bond. oup.com
Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain. lifetein.com
This cycle is repeated for each subsequent amino acid. For the dipeptide this compound, the process concludes after the coupling of Fmoc-Tyr(tBu)-OH. The final step would involve cleavage from the resin and removal of the side-chain protecting group, which is typically done with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de
The formation of the amide bond between Fmoc-Tyr(tBu)-OH and the resin-bound Alanine is the most critical step in the synthesis. nih.gov Achieving high coupling efficiency is paramount to prevent the formation of deletion sequences (e.g., peptides lacking the Tyrosine residue), which are difficult to separate from the target product. lookchem.com Optimization involves the careful selection of coupling reagents and reaction conditions.
A variety of coupling reagents are available for SPPS, each with a distinct mechanism of action, activation speed, and potential for side reactions. The choice of reagent can significantly impact the synthesis of this compound.
Uronium/Phosphonium (B103445) Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and widely used. sigmaaldrich.comnih.gov They react with the Fmoc-amino acid to form a highly reactive activated ester, leading to rapid coupling. HATU, used in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), is particularly effective, especially for sterically hindered couplings or residues prone to racemization. sigmaaldrich.com HBTU is often used with HOBt (Hydroxybenzotriazole). knepublishing.com
Carbodiimides : DIC (N,N'-Diisopropylcarbodiimide) is a common and cost-effective coupling reagent. It is typically used with an additive like OxymaPure (Ethyl cyanohydroxyiminoacetate) or HOBt to form an active ester, which then reacts with the amine. This combination helps to suppress racemization and other side reactions. nih.govfrontiersin.org
Other Reagents : TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) is another effective uronium salt. sigmaaldrich.comDMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is a triazine-based coupling reagent that can be used in the presence of water, though this is less relevant for standard SPPS.
Table 1: Comparison of Common Coupling Reagents for this compound Synthesis
| Reagent | Class | Additive | Advantages | Considerations |
|---|---|---|---|---|
| HATU | Uronium Salt | HOAt | Very high efficiency, fast kinetics, low racemization. sigmaaldrich.com | High cost, potential for side reactions if not used correctly. |
| HBTU | Uronium Salt | HOBt | High efficiency, widely used, reliable. knepublishing.com | Can cause side reactions; HOBt has explosive properties when dry. |
| PyBOP | Phosphonium Salt | None required | High efficiency, good for hindered couplings. sigmaaldrich.com | Can be more expensive than carbodiimides. |
| TBTU | Uronium Salt | HOBt | Similar to HBTU, effective and fast-acting. sigmaaldrich.com | Potential for side reactions. |
| DIC | Carbodiimide | Oxyma/HOBt | Cost-effective, generates a soluble urea (B33335) byproduct. frontiersin.org | Slower kinetics than uronium salts, requires an additive to suppress racemization. |
| DMT-MM | Triazine | None required | Can be used in aqueous/alcoholic solutions. | Less commonly used in standard Fmoc-SPPS. |
Kinetic studies are crucial for understanding the rate and efficiency of peptide bond formation, allowing for the optimization of reaction times and conditions to maximize yield and minimize side reactions. While specific kinetic data for the this compound bond formation is not extensively detailed in general literature, the principles of such studies are well-established in SPPS.
The goal of kinetic analysis in this context is to measure the rate of disappearance of the starting materials (the activated Fmoc-Tyr(tBu)-OH and the N-terminal amine of Alanine) and the rate of appearance of the dipeptide product. This is typically monitored by taking small samples from the reaction mixture at various time points and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC).
General findings from kinetic studies on peptide synthesis indicate:
Reagent-Dependent Rates : The rate of amide bond formation is highly dependent on the coupling reagent used. Uronium and phosphonium salt-based reagents like HATU and HBTU generally exhibit much faster coupling kinetics compared to carbodiimide-based methods like DIC/HOBt. researchgate.net
Minimizing Epimerization : For chiral amino acids like Tyrosine, a key concern is epimerization (racemization) at the α-carbon, which can occur during the activation step. Kinetic studies help in finding conditions (e.g., short activation times, use of additives like HOAt) that promote rapid coupling while minimizing the lifetime of the reactive intermediate, thereby reducing the risk of epimerization. nih.gov
Beyond the choice of coupling reagent, several other reaction parameters have a significant influence on the efficiency of the this compound coupling step.
Solvent : The reaction is almost universally carried out in polar aprotic solvents that can swell the resin and dissolve the reagents. DMF (N,N-dimethylformamide) is the most common choice, with NMP (N-methylpyrrolidone) being a frequent alternative. springernature.com
Temperature : Most coupling reactions in SPPS are performed at room temperature. However, for difficult couplings, such as those involving sterically hindered amino acids or aggregated peptide chains, the temperature may be elevated (e.g., to 40-75°C) to increase the reaction rate. nih.gov
Stoichiometry : To drive the coupling reaction to completion, an excess of the activated amino acid and coupling reagents (typically 2-5 equivalents relative to the resin loading) is used. oup.com For challenging sequences, such as those involving phosphotyrosine, an even greater excess of the base (e.g., DIPEA) may be beneficial to counteract any acidic groups present on the resin. sigmaaldrich.comsigmaaldrich.com
The mechanism of Fmoc removal is a base-catalyzed β-elimination. A base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of the highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine. springernature.comresearchgate.net
Piperidine : A 20% solution of piperidine in DMF is the most common and standard reagent for Fmoc deprotection. americanpeptidesociety.orgiris-biotech.de As a secondary amine, piperidine is nucleophilic and serves a dual role: it acts as the base to initiate the deprotection and as a scavenger to trap the electrophilic DBF byproduct, preventing it from reacting with the newly liberated amine on the peptide chain. nih.govchempep.com
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : DBU is a much stronger, non-nucleophilic base compared to piperidine. peptide.comnih.gov This property leads to significantly faster deprotection kinetics, which can be advantageous for synthesizing long or "difficult" peptides where aggregation may hinder the accessibility of the Fmoc group. nih.govrsc.org However, because DBU is non-nucleophilic, it cannot scavenge the DBF byproduct. Therefore, when used in batch synthesis, DBU is often formulated with a nucleophilic scavenger (like piperidine or piperazine) or used in very short, repeated treatments followed by extensive washing to remove the reactive DBF. nih.govpeptide.com
Table 2: Comparison of Deprotection Reagents
| Reagent | Concentration | Base Type | Mechanism/Role | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Piperidine | 20-50% in DMF lifetein.comspringernature.com | Secondary Amine (Nucleophilic) | Acts as both base and scavenger for DBF. nih.govchempep.com | Well-established, reliable, scavenges byproduct. | Slower than DBU; can sometimes be incomplete in aggregated sequences. |
| DBU | 1-2% in DMF peptide.comnih.gov | Amidine (Non-nucleophilic) | Strong base for rapid β-elimination. nih.govnih.gov | Very fast deprotection, useful for difficult sequences. rsc.org | Does not scavenge DBF, requiring a scavenger or specific protocols to avoid side reactions. nih.govpeptide.com Can promote side reactions like aspartimide formation. peptide.com |
Resin Selection and Loading Optimization in this compound SPPS
The choice of solid support is a critical parameter for a successful synthesis. researchgate.net Resins for SPPS consist of polymeric beads, and their properties, such as swelling capacity, significantly influence reaction kinetics. biosynth.com The resin must swell adequately in the chosen solvents to ensure the accessibility of reactive sites. biosynth.com Common solid supports include polystyrene (PS) and polyethylene (B3416737) glycol (PEG)-based resins like ChemMatrix (CM). tandfonline.combiotage.co.jp
The selection of the linker, which connects the peptide to the resin, is equally important as it dictates the conditions required for the final cleavage of the peptide. biosynth.comresearchgate.net For the synthesis of a C-terminal carboxylic acid like this compound, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly employed. peptide.comiris-biotech.de Trityl-based linkers are highly acid-sensitive, allowing for cleavage under very mild acidic conditions (e.g., 1% TFA), which helps in preserving acid-labile side-chain protecting groups, making them suitable for preparing protected peptide fragments. iris-biotech.deacs.org The tert-butyl (tBu) protecting group on the Tyrosine side chain in Fmoc-Tyr(tBu)-Ala-OH is stable under these mild cleavage conditions. peptide.com
Optimizing the loading of the first amino acid (Fmoc-Ala-OH) onto the resin is crucial. Incomplete loading can lead to unwanted side reactions, while excessive loading can cause steric hindrance. iris-biotech.de The loading capacity is typically determined by the type of resin and the specific protocol used. For instance, a study synthesizing a dipeptide used Fmoc-Ala-Wang resin with a loading of 0.71 mmol/g. nih.gov The swelling properties of various resins in different solvents are a key consideration for optimization, as shown in the table below.
Table 1: Swelling Capabilities of Various Resins in Different Solvents
| Resin Type | Solvent | Swelling (mL/g) | Reference |
|---|---|---|---|
| Polystyrene (PS) | DMF | ~4.0-8.0 | lu.sersc.org |
| Polystyrene (PS) | Anisole/NOP (75:25) | Similar to DMF | tandfonline.com |
| ChemMatrix (CM) | DMF | Lower than Anisole/NOP | tandfonline.com |
| ChemMatrix (CM) | Anisole/NOP (75:25) | Better than DMF | tandfonline.com |
| Aminomethyl-polystyrene | NBP | Comparable to DMF | lu.se |
| Aminomethyl-polystyrene | DOL | Comparable to DMF | lu.se |
| Aminomethyl-polystyrene | EtOAc, 2-Me-THF, Cyrene | ~2.0 (50% of DMF) | lu.se |
Cleavage Conditions and Strategies for this compound Derivatives
Once the synthesis of the dipeptide on the solid support is complete, the peptide must be cleaved from the resin. The cleavage strategy depends heavily on the linker used and the protecting groups on the amino acid side chains. iris-biotech.desigmaaldrich.com For Fmoc-Tyr(tBu)-Ala-OH synthesized on an acid-labile resin like 2-chlorotrityl chloride, cleavage can be achieved with dilute trifluoroacetic acid (TFA) solutions (e.g., 0.5-1% TFA in DCM) or mixtures of acetic acid/trifluoroethanol/DCM. acs.orgresearchgate.net These mild conditions ensure that the tert-butyl protecting group on the tyrosine side chain remains intact, yielding the fully protected fragment Fmoc-Tyr(tBu)-Ala-OH. researchgate.net
For resins requiring stronger acidic conditions, such as Wang resin, a standard cleavage cocktail is typically a mixture of 95% TFA with scavengers like water (H₂O) and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v). nih.govsigmaaldrich-jp.com This strong acid treatment simultaneously cleaves the peptide from the resin and removes the tBu side-chain protecting group from tyrosine, yielding this compound. peptide.com The use of scavengers like TIS is crucial to quench reactive cations generated during cleavage, which could otherwise lead to side reactions with nucleophilic residues like tyrosine. sigmaaldrich.com The progress of the cleavage reaction can be monitored by HPLC to optimize the reaction time, which is typically around 1.5 to 3 hours. sigmaaldrich.comsigmaaldrich-jp.com
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
| Cleavage Cocktail | Resin/Protecting Group Compatibility | Conditions | Reference |
|---|---|---|---|
| TFA / TIS / H₂O (95:2.5:2.5) | Standard for acid-labile resins (e.g., Wang) and tBu groups | 1.5 - 3 hours, room temperature | nih.govsigmaaldrich-jp.com |
| AcOH / TFE / DCM | Highly acid-sensitive resins (e.g., 2-chlorotrityl) | 15 - 60 minutes, room temperature | researchgate.net |
| 1% TFA in DCM | Highly acid-sensitive resins (e.g., 2-chlorotrityl) | Mild cleavage to obtain protected fragments | iris-biotech.de |
| 95% aq. TFA | Removal of side-chain protecting groups (e.g., Asp, Glu) before cleavage from HMBA resin | Treatment before final cleavage | sigmaaldrich.com |
Solution-Phase Synthesis (LPPS) Approaches for this compound and its Precursors
While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale industrial production. wikipedia.org In LPPS, all reactions, including coupling and deprotection, occur in a homogeneous solution, which can circumvent issues like steric hindrance associated with the solid support. wikipedia.orgimperial.ac.uk
Fragment Condensation Strategies
Fragment condensation is a convergent approach where smaller, protected peptide fragments are synthesized separately and then coupled together. acs.org This strategy can be more efficient for producing longer peptides and can be performed entirely in solution or in a hybrid approach where fragments are synthesized on a solid phase, cleaved, and then coupled in solution. acs.org For the synthesis of a peptide containing the Tyr-Ala sequence, one could envision synthesizing Fmoc-Tyr-OH and H-Ala-OH precursors and then coupling them. A more complex example involves synthesizing a hexapeptide by coupling two tripeptide fragments, H-Ala-Ala-Ala-OH and H-Tyr-Ala-Ala-OH, in solution using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). This method relies on the efficient preparation and purification of the protected peptide fragments. acs.org
Controlled Coupling and Isolation Techniques
Controlled coupling in LPPS is achieved by using activating reagents that facilitate the formation of the peptide bond while minimizing side reactions like racemization. thermofisher.com Carbodiimides such as DIC, often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, are common choices. thermofisher.comnih.gov The reaction involves the activation of the carboxylic acid of the N-protected amino acid (e.g., Fmoc-Tyr-OH) to form a highly reactive intermediate, which is then attacked by the amino group of the other amino acid (e.g., H-Ala-OH). thermofisher.com
Isolation of the product after each step is a key challenge in LPPS compared to SPPS. wikipedia.org Techniques such as extraction, precipitation, and crystallization are used to purify the intermediate products. polypeptide.com For the final dipeptide, precipitation with a non-polar solvent like cold diethyl ether is a common method to isolate the crude product, which is then often lyophilized to obtain a stable powder. nih.govpolypeptide.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce environmental impact and improve safety. biotage.com This involves minimizing waste and using less hazardous chemicals. nih.govnih.gov Traditional peptide synthesis is known for its high consumption of hazardous solvents and reagents. nih.govresearchoutreach.org
Solvent Selection and Reduction of Hazardous Reagents
A major focus of green peptide chemistry is the replacement of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). lu.seresearchoutreach.org These solvents are reprotoxic or carcinogenic. lu.seresearchoutreach.org Researchers have identified several greener alternatives that can effectively swell resins and dissolve reagents. gyrosproteintechnologies.com
A study on the synthesis of the dipeptide NH₂-Tyr-Ala-OH provides a direct example of green solvent application. nih.gov The synthesis was performed on Fmoc-Ala-Wang resin using both the traditional solvent DMF and a greener alternative, dipropylene glycol dimethyl ether (DMM). The study compared the purity of the resulting dipeptide when using both standard (HOBt/DIC) and greener (OxymaPure/DIC) coupling agents. nih.gov The results demonstrated that comparable purity could be achieved using the greener solvent system.
Other promising green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentanone (B42830) (CP), and N-butylpyrrolidinone (NBP). lu.sebiotage.comgyrosproteintechnologies.com Solvent mixtures, such as Anisole/NOP (75:25), have also been identified as effective alternatives to DMF, showing good resin swelling and solubilizing properties for Fmoc-amino acids. tandfonline.com The reduction of hazardous reagents also extends to the deprotection step, where alternatives to piperidine, such as 4-methylpiperidine (B120128) (4-MP), are being explored to reduce waste and improve product purity. advancedchemtech.com
Table 3: Comparison of Solvents in the Synthesis of NH₂-Tyr-Ala-OH
| Solvent | Coupling Agents | Purity (%) | Reference |
|---|---|---|---|
| DMF | HOBt/DIC | Data not specified, used as baseline | nih.gov |
| DMM | HOBt/DIC | Comparable to DMF | nih.gov |
| DMF | OxymaPure/DIC | Data not specified, used as baseline | nih.gov |
| DMM | OxymaPure/DIC | Comparable to DMF | nih.gov |
Water-Based SPPS Methodologies for this compound
The traditional reliance on organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) in Solid-Phase Peptide Synthesis (SPPS) has raised environmental and safety concerns, prompting a shift towards greener alternatives. rsc.orgopenaccesspub.org Water, being the most environmentally benign solvent, is at the forefront of this shift, leading to the development of Aqueous Solid-Phase Peptide Synthesis (ASPPS). rsc.orgresearchgate.net Synthesizing peptides in aqueous media presents unique challenges, primarily due to the poor water solubility of the commonly used Fmoc-protected amino acids. nih.govnih.gov
Several innovative strategies have been developed to overcome this limitation and enable the synthesis of peptides like this compound in water. These technologies have successfully produced dipeptides and even longer sequences with good yields and purity. rsc.orgresearchgate.net
One prominent approach involves modifying the Fmoc-amino acids to make them water-soluble or dispersible. nih.gov This can be achieved through:
Nanoparticle Formation: Fmoc-amino acids can be converted into water-dispersible nanoparticles. nih.govresearchgate.net This method involves pulverizing the amino acids, often with an additive like polyethylene glycol, to create nanoparticles that can be effectively suspended in water for the coupling reaction. nih.govresearchgate.net This technique allows for the use of standard Fmoc-amino acids without chemical modification, bridging the gap between established protocols and green chemistry. openaccesspub.org Microwave irradiation can further accelerate the reaction of these nanoparticle reactants on the resin in water. researchgate.net
Water-Soluble Protecting Groups: An alternative strategy is the use of inherently water-soluble protecting groups for the amino function. nih.gov Groups containing charged heteroatoms can enhance the solubility of the amino acid derivatives in water through ionic interactions and hydrogen bonding. nih.gov
The coupling reaction in water requires water-soluble reagents. Commonly used coupling agents in ASPPS include water-soluble carbodiimides (WSCI) like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), often used with additives such as N-hydroxy-5-norbornene-endo-2,3-dicarboximide (HONB). researchgate.netnih.gov
Table 1: Key Strategies for Water-Based SPPS
| Strategy | Description | Key Reagents/Techniques | Reference |
|---|---|---|---|
| Fmoc-Amino Acid Nanoparticles | Conversion of water-insoluble Fmoc-amino acids into well-dispersed nanoparticles in water. | Planetary ball milling, Poly(ethylene glycol) (PEG), Microwave irradiation. | nih.govresearchgate.net |
| Water-Soluble Protecting Groups | Use of amino protecting groups that are intrinsically water-soluble. | Protecting groups with charged heteroatoms (e.g., Pms, Esc, Sps). | researchgate.netnih.gov |
| Water-Soluble Coupling Reagents | Employment of coupling agents and additives that are effective in aqueous media. | EDC/WSCI, HONB, OxymaPure, COMU. | researchgate.netnih.gov |
The synthesis of the related dipeptide NH2-Tyr-Ala-OH has been demonstrated using various coupling agent pairs, including greener options like OxymaPure/DIC, which show comparable purity to traditional, less green reagents. nih.gov While this synthesis was tested in the green solvent Dipropyleneglycol Dimethylether (DMM) rather than pure water, it highlights the viability of more sustainable reagent systems applicable to aqueous environments. nih.gov
Scale-Up Considerations and Process Intensification in this compound Synthesis
Moving from laboratory-scale synthesis to large-scale industrial production of this compound introduces a host of challenges that necessitate process optimization and intensification. acs.org The primary goals are to improve yield, ensure high purity, reduce waste, and lower manufacturing costs. acs.orgajpamc.com
A critical factor in large-scale SPPS is managing reaction kinetics and potential side reactions. Aggregation of the growing peptide chain, particularly in sequences known to form β-sheets, can lead to incomplete reactions and low yields. ekb.eg For sequences containing alanine, like Tyr-Ala, this is a notable concern. ekb.eg One effective strategy to mitigate aggregation is to reduce the loading capacity of the resin, which increases the distance between peptide chains and hinders intermolecular interactions. ekb.eg
Process intensification aims to make the synthesis more efficient. This can involve both upstream and downstream improvements:
Raw Material Purity: The purity of the starting materials, such as Fmoc-Tyr(tBu)-OH and Fmoc-Ala-OH, directly impacts the purity of the final peptide and the complexity of downstream purification. ajpamc.com Implementing a purification step for the raw Fmoc-amino acids before synthesis can significantly reduce the final impurity load. ajpamc.com
Automated Synthesis: Automated peptide synthesizers are crucial for large-scale production, offering reproducibility and high throughput. beilstein-journals.org These systems can be programmed for complex synthesis protocols, including those for modified or branched peptides. thermofisher.com
Membrane Enhanced Peptide Synthesis (MEPS): This innovative technology combines solution-phase peptide synthesis with organic solvent nanofiltration (OSN) for purification after each cycle. imperial.ac.uk By keeping the growing peptide in solution, attached to a soluble support like polyethylene glycol (PEG), MEPS avoids issues common to solid-phase resins like steric hindrance and mass transfer limitations. imperial.ac.uk The use of OSN membranes allows for the efficient removal of excess reagents and by-products, leading to very high purity of the final product. imperial.ac.uk A model pentapeptide containing Tyr and Ala has been successfully synthesized using this method, demonstrating its potential for producing sequences like this compound. imperial.ac.uk
Table 2: Scale-Up and Process Intensification Strategies
| Strategy | Objective | Method/Technology | Reference |
|---|---|---|---|
| Aggregation Management | Improve yield and purity. | Reducing resin loading capacity. | ekb.eg |
| Solvent Reduction | Reduce cost and environmental impact. | In-situ Fmoc removal, use of green solvents (e.g., NBP). | acs.orgpeptide.com |
| Upstream Processing | Reduce final impurity profile. | Purification of starting Fmoc-amino acids. | ajpamc.com |
| Process Technology | Increase efficiency and purity, overcome SPPS limitations. | Membrane Enhanced Peptide Synthesis (MEPS). | imperial.ac.uk |
| Automation | Ensure reproducibility and throughput for industrial scale. | Automated peptide synthesizers. | beilstein-journals.orgthermofisher.com |
The industrialization of Fmoc SPPS has led to the availability of very high-quality building blocks at a lower cost due to economies of scale, which benefits the production of peptides like this compound. researchgate.netnih.gov
Protecting Group Chemistries for Tyrosine Phenolic Hydroxyl Group
Tertiary Butyl (tBu) Protection and its Application in this compound Synthesis
The tertiary butyl (tBu) ether is the most widely used protecting group for the tyrosine side chain in standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS). iris-biotech.de The precursor, Fmoc-Tyr(tBu)-OH, is a commercially available building block commonly used to prevent side-chain acylation during synthesis. sigmaaldrich.com The tBu group is characterized by its stability under the basic conditions used for the repeated removal of the N-terminal Fmoc group (typically with piperidine), yet it is readily cleaved under strongly acidic conditions. iris-biotech.de
This cleavage is typically performed concurrently with the final cleavage of the peptide from the solid support resin, using a high concentration of trifluoroacetic acid (TFA). iris-biotech.de The combination of the base-labile Fmoc group and the acid-labile tBu group forms the foundation of the most common orthogonal protection strategy in modern SPPS. iris-biotech.de This approach ensures that the side-chain protection remains intact throughout the chain assembly and is removed only at the final stage.
Table 1: Properties of the Tertiary Butyl (tBu) Protecting Group for Tyrosine
| Property | Description |
| Protected Precursor | Fmoc-Tyr(tBu)-OH |
| Protected Group | Phenolic Hydroxyl (-OH) |
| Stability | Stable to basic conditions (e.g., piperidine) used for Fmoc deprotection. |
| Cleavage Condition | Strong acid, typically 95% Trifluoroacetic Acid (TFA). iris-biotech.de |
| Strategy | Part of the standard Fmoc/tBu orthogonal protection scheme. iris-biotech.de |
| Application | Routine synthesis of tyrosine-containing peptides via SPPS. |
Allyl (All) Protection and Orthogonal Deprotection Strategies
An alternative to the tBu group is the allyl (All) protecting group. The key advantage of the allyl group is its unique removal condition, which introduces an additional level of orthogonality to the synthesis. While Fmoc is base-labile and tBu is acid-labile, the allyl group is cleaved under mild conditions using a palladium(0) catalyst, such as tetrakistriphenylphosphine palladium(0).
This three-dimensional orthogonality is particularly valuable for complex synthetic schemes that require on-resin, side-chain-specific modifications. For instance, if a peptide sequence required selective modification of the tyrosine residue (e.g., phosphorylation, glycosylation, or alkylation) while the peptide remains attached to the solid support, the allyl group could be removed without affecting the N-terminal Fmoc group or other tBu-protected side chains. google.com This allows for precise chemical manipulation at a specific site before the completion of the peptide synthesis and final deprotection.
Table 2: Comparison of tBu and Allyl Protecting Groups for Tyrosine
| Feature | Tertiary Butyl (tBu) | Allyl (All) |
| Orthogonality | Orthogonal to base-labile Fmoc group. | Orthogonal to both base-labile Fmoc and acid-labile tBu groups. |
| Removal Condition | Strong acid (e.g., TFA). iris-biotech.de | Palladium(0) catalyst. |
| Primary Use | Standard linear peptide synthesis. | Complex syntheses requiring on-resin side-chain modification. google.com |
| Cleavage Stage | Typically during final peptide cleavage from resin. | Can be removed selectively at any stage prior to final cleavage. |
Protecting Group Chemistries for Phosphotyrosine and Sulfotyrosine Derivatives of this compound
Post-translational modifications like phosphorylation and sulfation are crucial for protein function. The synthesis of peptides containing these modified amino acids requires specialized protecting groups for the phosphate (B84403) or sulfate (B86663) moieties, which are themselves sensitive to various chemical conditions.
Phosphate Protecting Groups (e.g., di-t-butyl, dimethyl, dibenzyl, neopentyl)
The synthesis of phosphopeptides can be approached by incorporating pre-formed, protected phosphotyrosine building blocks. rsc.org Phosphotyrosine does not undergo β-elimination, which is a significant side reaction for phosphoserine and phosphothreonine, thus allowing for more flexible protection strategies. rsc.org
Commonly used protecting groups for the phosphate moiety of tyrosine include:
Dibenzyl (Bzl): The building block Fmoc-Tyr(PO(OBzl)OH)-OH is a popular option. sigmaaldrich.com One of the benzyl (B1604629) groups is often labile to the TFA conditions used in Boc-SPPS, while the second requires stronger conditions or hydrogenolysis for removal. sigmaaldrich.comnih.gov
Di-tert-butyl (tBu): These groups offer the advantage of being cleaved by TFA, consistent with the final deprotection step in a standard Fmoc/tBu strategy. However, the use of tBu-protected phosphoramidites in global phosphorylation can lead to H-phosphonate formation as a side reaction. rsc.org
Dimethyl (Me): The use of Fmoc-Tyr(PO3Me2)-OH has been established for Fmoc-based SPPS. nih.gov
Phosphodiamidates: Derivatives like Fmoc-Tyr(PO(NMe₂)₂)-OH improve solubility and can be incorporated using standard coupling methods. The phosphodiamidate is converted back to a phosphate group via acid-catalyzed hydrolysis during the final cleavage step. sigmaaldrich.com
Sulfate Protecting Groups (e.g., neopentyl)
Tyrosine O-sulfation is another critical post-translational modification. rsc.org However, the tyrosine sulfate ester is highly acid-labile, making its incorporation into peptides challenging. sigmaaldrich-jp.com To overcome this, protecting groups are used to stabilize the sulfate during synthesis and cleavage.
The neopentyl (nP) group has emerged as a particularly effective protecting group for this purpose. sigmaaldrich-jp.comsemanticscholar.org The building block Fmoc-Tyr(SO₃nP)-OH is stable to both the basic conditions of Fmoc removal and the acidic conditions of TFA cleavage. sigmaaldrich.comsigmaaldrich-jp.com This allows the peptide to be fully assembled and cleaved from the resin while the sulfate group remains protected. The nP group is then removed post-cleavage under specific, mild conditions, such as treatment with ammonium (B1175870) acetate. nih.govsigmaaldrich.com This strategy prevents the degradation of the sensitive sulfotyrosine residue during the harsh final cleavage step. sigmaaldrich.com Other protecting groups like dichlorovinyl (DCV) have also been explored, which are removed by mild hydrogenolysis. nih.gov
Strategies for Direct Incorporation of Phosphorylated/Sulfated Tyrosine into Peptide Sequences
The most reliable and common method for producing peptides with site-specific phosphorylation or sulfation is the "building block" approach. google.comrsc.org This strategy involves the chemical synthesis of the modified amino acid derivative, complete with N-terminal Fmoc protection and appropriate side-chain protection (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH or Fmoc-Tyr(SO₃nP)-OH), prior to its use in peptide synthesis. sigmaaldrich.comnih.gov
These building blocks are then incorporated directly into the growing peptide chain at the desired position during standard solid-phase peptide synthesis. google.comnih.gov This method offers significant advantages over "global" or post-synthesis modification approaches:
Site-Specificity: It guarantees the modification occurs only at the intended residue.
Higher Yields: It avoids the often incomplete and low-yielding reactions of modifying a fully assembled peptide on the resin. researchgate.net
Purity: It prevents the formation of side products associated with post-synthesis modification reagents. acs.org
Compatibility: It allows for the synthesis of peptides with multiple modified residues, which can be difficult to achieve with other methods. nih.gov
While direct incorporation of unprotected building blocks like Fmoc-Tyr(PO₃H₂)-OH is possible, it can lead to sluggish coupling reactions and solubility issues. sigmaaldrich.comnih.gov Therefore, the use of protected building blocks is generally the preferred and more robust strategy for the synthesis of complex phosphopeptides and sulfopeptides. nih.govnih.gov
Advanced Derivatization for Analytical and Bioconjugation Purposes
The dipeptide this compound, beyond its role as a building block in peptide synthesis, serves as a scaffold that can be further derivatized for a range of advanced applications. These modifications are crucial for analytical purposes, such as enhancing detection sensitivity, and for bioconjugation, where the peptide is linked to other molecules to create functional probes for biological studies. The strategic introduction of specific chemical groups allows for the tailored development of tools for proteomics, drug discovery, and molecular imaging.
Fluorenylmethoxycarbonyl (Fmoc) Derivatization in Amino Acid Analysis
The derivatization of amino acids with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a well-established and robust method for their quantification and analysis. thermofisher.comnih.gov This technique is particularly valuable because most amino acids lack a natural chromophore, making their detection by UV-Vis or fluorescence spectroscopy challenging without chemical modification. thermofisher.com The Fmoc group, when attached to the primary or secondary amine of an amino acid, creates a highly fluorescent derivative that can be detected with great sensitivity. thermofisher.comjasco-global.com
This pre-column derivatization is often automated and integrated into High-Performance Liquid Chromatography (HPLC) systems. thermofisher.comjasco-global.com A common strategy involves a dual-reagent approach: primary amino acids (like tyrosine) are first reacted with o-phthalaldehyde (B127526) (OPA), and then secondary amino acids (like proline) are derivatized with Fmoc-Cl. jasco-global.comjascoinc.com This allows for the comprehensive analysis of all proteinogenic amino acids in a single chromatographic run. thermofisher.comjascoinc.com The derivatization reaction with Fmoc-Cl is rapid, typically completing within minutes. nih.govoup.com Following derivatization, the resulting Fmoc-amino acids are separated on a reversed-phase HPLC column and detected using fluorescence or tandem mass spectrometry (LC-ESI-MS/MS), which provides high selectivity and sensitivity, with detection limits as low as 1 fmol/µl. nih.govnih.gov
Table 1: Overview of Fmoc Derivatization in Amino Acid Analysis
| Parameter | Description | References |
| Derivatizing Agent | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). | thermofisher.comnih.govnih.gov |
| Co-reagent | Often used with o-phthalaldehyde (OPA) to derivatize primary amino acids, while FMOC targets secondary amino acids. | thermofisher.comjasco-global.comjascoinc.com |
| Reaction | Pre-column derivatization of primary and secondary amino groups. The reaction is fast and can be automated. | thermofisher.comnih.govjasco-global.com |
| Detection Methods | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The Fmoc group provides a strong fluorescent signal and allows for specific fragmentation in MS. | thermofisher.comnih.govnih.gov |
| Application | Quantitative analysis of amino acids in various matrices, including food, beverages, and biological tissues. Enables sensitive profiling of amino acid content from minute samples. | thermofisher.comnih.govnih.gov |
| Advantages | High sensitivity and selectivity, applicability to both primary and secondary amines, and potential for full automation, which increases throughput and reproducibility. | thermofisher.comnih.govjasco-global.comnih.gov |
Introduction of Reporter Tags or Probes on this compound Scaffolds
The this compound scaffold can be functionalized by introducing reporter tags or probes, transforming the dipeptide into a tool for studying biological systems. These tags can be photo-reactive groups, fluorescent dyes, or affinity labels, which are used to identify protein-protein interactions, probe enzyme activity, or visualize biological processes.
One advanced strategy involves incorporating unnatural amino acids that already contain a reporter group during peptide synthesis. iris-biotech.de Diazirine-containing amino acids, for instance, can be incorporated into a peptide chain. iris-biotech.de Upon irradiation with UV light, the diazirine moiety forms a highly reactive carbene that can create covalent cross-links with nearby molecules, making it an excellent tool for identifying binding partners in living cells. iris-biotech.de
Alternatively, reporter tags can be attached to the side chains of the constituent amino acids post-synthesis or during solid-phase peptide synthesis (SPPS). The tyrosine residue in this compound is a prime target for such modifications. Another common approach is to extend the peptide sequence with an amino acid, such as lysine (B10760008), whose side chain can be selectively deprotected and functionalized with a probe. d-nb.info For example, a fluorescent probe can be installed on the lysine side chain after the selective removal of its protecting group, enabling applications in molecular imaging. d-nb.info These strategies provide versatility in designing peptide-based probes for diagnostics and therapy. d-nb.info
Table 2: Examples of Reporter Tags for Peptide Functionalization
| Reporter Tag / Probe Class | Function | Typical Attachment Site / Strategy | References |
| Photo-crosslinkers (e.g., Diazirine) | Form covalent bonds with interacting molecules upon UV activation, enabling the identification of binding partners. | Incorporation as an unnatural amino acid (e.g., Photo-Phe, Photo-Leu) during peptide synthesis. The diazirine group is small and often does not disrupt biological activity. | iris-biotech.de |
| Fluorescent Probes | Emit light upon excitation, allowing for visualization and tracking of the peptide in biological systems (e.g., fluorescence microscopy). | Conjugation to a reactive side chain, such as the amino group of a lysine residue, which can be added to the peptide sequence. | d-nb.info |
| Affinity Tags (e.g., Biotin) | Enable the purification and isolation of tagged peptides and their binding partners from complex mixtures. | Can be coupled to a side-chain amine (e.g., lysine) or the N-terminus of the peptide. | iris-biotech.de |
| Redox-based Probes (e.g., Dimedone) | React selectively with oxidized residues, such as sulfenic acid in cysteine, allowing for the detection of protein oxidation. | A dimedone-based nucleophile is incorporated into a peptide sequence designed to target a specific enzyme active site. | nih.gov |
Chemoselective Modification of this compound Side Chains
Chemoselective modification refers to targeting a specific functional group within a molecule for reaction without affecting other parts of the molecule. For this compound, the side chains of tyrosine and alanine present distinct opportunities and challenges for such modifications.
The phenolic side chain of tyrosine is the most reactive site for derivatization. Its reactivity can be modulated by pH; under neutral or acidic conditions, electrophilic substitution occurs on the aromatic ring, while at a pH near 10, the phenolic hydroxyl group is deprotonated and becomes a potent nucleophile for alkylation or acylation. nih.gov This dual reactivity allows for a wide range of modifications. For instance, the tyrosine ring can undergo iodination, which is a key step in synthesizing derivatives for cross-coupling reactions like the Suzuki-Miyaura coupling to form novel bi-aryl amino acids. researchgate.net Another modification is trifluoromethylthiolation, which significantly increases the local hydrophobicity of the peptide and can be achieved by reacting Fmoc-Tyr-OH with specific reagents under acidic conditions. acs.org "Click-like" ene-type reactions have also been developed for robust tyrosine bioconjugation in aqueous environments. nih.gov To prevent unwanted side reactions during these modifications, the α-amino and carboxyl groups are typically protected, as in the this compound structure, and often the tyrosine hydroxyl group itself is temporarily protected with a group like tert-butyl (tBu). peptide.comthieme-connect.de
In stark contrast, the side chain of alanine is a simple methyl group. This aliphatic side chain lacks an obvious functional handle, making it exceptionally difficult to modify selectively. nih.govrsc.org It is generally considered chemically inert under standard bioconjugation conditions. While reactions targeting the modification of glutamine and asparagine side chains have been developed, methods for aliphatic residues like alanine and valine are far less common. rsc.org Recent progress in C-H bond functionalization has opened new avenues, with some success in the palladium-catalyzed arylation of N-terminal alanine residues, where the catalyst coordinates to the peptide backbone to direct the reaction. nih.gov However, for an internal alanine residue as in this compound, selective modification remains a significant synthetic challenge.
Table 3: Chemoselective Modification Strategies for the Tyrosine Side Chain
| Reaction Type | Reagents | Resulting Modification | References |
| Iodination | Iodine, Silver Sulfate | Introduction of an iodine atom onto the aromatic ring, creating a handle for further cross-coupling reactions. | researchgate.net |
| Suzuki-Miyaura Coupling | A boronic acid derivative and a Palladium catalyst (used on an iodinated tyrosine). | Formation of a carbon-carbon bond, creating a bi-aryl amino acid derivative. | researchgate.net |
| Trifluoromethylthiolation | N-(Trifluoromethylthio)phthalimide, Triflic acid (TfOH) | Addition of a -SCF₃ group to the aromatic ring, enhancing local hydrophobicity. | acs.org |
| Ene-type Reaction | Diazene derivatives (e.g., azodicarboxylates) | "Click-like" conjugation at the position ortho to the hydroxyl group for linking diverse molecular handles. | nih.gov |
| Mannich-type Condensation | Formaldehyde and a secondary amine | Installation of an aminomethyl group on the aromatic ring. | nih.gov |
| Alkylation / Acylation | Alkyl or acyl halides (at pH ~10) | Modification of the phenolic oxygen to form an ether or ester linkage. | nih.govpeptide.com |
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
Chromatography is a cornerstone of analytical chemistry in peptide synthesis, offering powerful tools for both purification and quality control. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely utilized to monitor reaction progress, assess the purity of the final product, and resolve stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for determining the purity of Fmoc-protected amino acids and peptides like this compound. Most commercial Fmoc amino acids exhibit a high purity of over 99% when analyzed by RP-HPLC. nih.gov The method's high resolution and sensitivity make it ideal for separating the target dipeptide from unreacted starting materials, byproducts, and other impurities generated during synthesis.
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for analyzing Fmoc-peptides. The separation is based on the hydrophobic interactions between the analyte and the stationary phase, which typically consists of a silica (B1680970) support functionalized with alkyl chains (e.g., C8 or C18).
Stationary Phases: C18 columns are standard for the analysis of Fmoc-protected peptides due to their strong hydrophobic retention of the Fmoc group.
Mobile Phases: A typical mobile phase for RP-HPLC analysis of this compound consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) (ACN). rsc.org To improve peak shape and resolution, an acid modifier like trifluoroacetic acid (TFA) or formic acid (FA) is added to the mobile phase at a low concentration (e.g., 0.1%). phenomenex.comwindows.net The analysis is often run using a linear gradient, where the concentration of the organic solvent is increased over time to elute compounds of increasing hydrophobicity. rsc.org
Detection: The fluorenyl group of the Fmoc-protecting group possesses a strong chromophore, allowing for sensitive UV detection. researchgate.net Detection is commonly performed at wavelengths of 260 nm, 262 nm, or 301 nm. researchgate.netnih.govoup.com
Normal-Phase HPLC (NP-HPLC) , while less common for this class of compounds, can serve as an orthogonal technique. In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. This can be useful for separating isomers or impurities that are not well-resolved by RP-HPLC.
Detailed findings from various studies highlight the specific conditions that can be applied for the successful analysis of related Fmoc-protected compounds. For instance, a study on Fmoc-protected amino acids utilized a Superspher 60 RP-8 column with an eluent system of 100mM acetate buffer (pH 4.4) and acetonitrile. oup.com Another common setup involves an Agilent Eclipse XDB-C18 column with a linear gradient of 0.05% TFA in water (Solvent A) and 0.05% TFA in acetonitrile (Solvent B). scielo.org.mx
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) | Reversed-Phase (RP-HPLC) | Reversed-Phase (RP-HPLC) |
| Column | Agilent Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm) scielo.org.mx | Superspher 60 RP-8 (4 x 250 mm) oup.com | C18 Column (Generic) rsc.org |
| Mobile Phase A | 0.05% TFA in Water scielo.org.mx | 100mM Acetate Buffer (pH 4.4) oup.com | 0.1% TFA in Water rsc.org |
| Mobile Phase B | 0.05% TFA in Acetonitrile scielo.org.mx | Acetonitrile oup.com | Acetonitrile rsc.org |
| Gradient | Linear gradient 0-70% B over 45 min scielo.org.mx | Isocratic or Gradient (specifics vary) oup.com | Linear gradient 5-70% B over 30 min rsc.org |
| Flow Rate | 1.0 mL/min scielo.org.mx | Not specified oup.com | 1.0 mL/min rsc.org |
| Detection | UV at 210 nm scielo.org.mx | UV at 260 nm oup.com | Not specified rsc.org |
The biological activity of peptides is critically dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of the starting materials, Fmoc-Tyr-OH and Fmoc-Ala-OH, is essential to prevent the formation of diastereomeric impurities (e.g., Fmoc-D-Tyr-L-Ala-OH). Chiral HPLC is the gold standard for this purpose, capable of achieving enantiomeric excess (% ee) measurements greater than 99.0%. phenomenex.com
The separation of enantiomers is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of N-Fmoc protected α-amino acids under reversed-phase conditions. phenomenex.comwindows.net
Research on the chiral separation of 19 common Fmoc-protected amino acids demonstrated that Lux Cellulose-2 and Lux Cellulose-3 columns were particularly successful. phenomenex.comwindows.net The mobile phases typically consist of acetonitrile or methanol mixed with an acidic additive like TFA or FA. phenomenex.com For example, the enantiomers of Fmoc-Tyr(tBu)-OH, a precursor derivative, have been successfully resolved on quinine-based anion-exchanger type CSPs. nih.govmdpi.com While Fmoc-Tyr(tBu)-OH was not separable on a zwitterionic CSP under certain hydro-organic conditions, it could be baseline resolved on a QN-AX™ column using a polar ionic mobile phase. nih.govmdpi.com
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time during the synthesis of this compound. advion.commdpi.com By spotting the reaction mixture onto a TLC plate (typically silica gel) and developing it with an appropriate solvent system, chemists can quickly visualize the consumption of starting materials and the formation of the product.
Stationary Phase: Silica gel plates (Kieselgel 60 F254) are standard. mdpi.com
Mobile Phase (Eluent): The choice of eluent is crucial and depends on the polarity of the compounds being separated. A common strategy involves using a mixture of a non-polar solvent (like chloroform (B151607) or toluene) and a more polar solvent (like methanol, ethyl acetate, or acetic acid). sigmaaldrich.com For dipeptides, a system like chloroform:methanol:acetic acid (e.g., 90:8:2) might be employed. sigmaaldrich.com
Visualization: Fmoc-containing compounds can be easily visualized under a UV lamp (at 254 nm) due to the fluorescence of the Fmoc group. advion.com Additionally, stains like ninhydrin (B49086) can be used to detect free amino groups (if deprotection has occurred), or potassium permanganate (B83412) stain for general visualization of organic spots.
TLC is also used to determine the purity of the starting materials and the final product, with a single spot indicating high purity. sigmaaldrich.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the identity of this compound by verifying its molecular weight and can also provide structural information through fragmentation analysis.
MALDI-TOF MS is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally labile molecules like peptides. thermofisher.com In this method, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. thermofisher.comscripps.edu
Matrices: Common matrices for peptide analysis include α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid. scielo.org.mxmdpi.com
Analysis: MALDI-TOF MS provides a rapid and accurate determination of the molecular weight of this compound. The expected result would be a peak corresponding to the protonated molecule [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The absence of signals corresponding to starting materials or common side-products confirms the purity of the sample. While some studies note that fully Fmoc-protected peptides can be challenging to analyze by MALDI due to a lack of protonation sites, the free carboxylic acid in this compound should facilitate ionization. scripps.edu
High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS), often coupled with an electrospray ionization (ESI) source, provides extremely accurate mass measurements. This allows for the determination of the elemental composition of this compound with high confidence, distinguishing it from other molecules with the same nominal mass.
Accuracy: HR-TOF-MS can measure m/z values to within a few parts per million (ppm), which is crucial for unambiguous formula determination.
Fragmentation Analysis (MS/MS): When coupled with a fragmentation technique (like collision-induced dissociation), HR-TOF-MS can provide sequence information. The peptide ion is selected and fragmented, and the masses of the resulting fragments (b-ions and y-ions) are measured. This fragmentation pattern confirms the amino acid sequence (Tyr-Ala) and the integrity of the Fmoc and side-chain protecting groups. For instance, in the synthesis of related tetrapeptides, HR-TOF-MS was used to confirm the final product by identifying the [M+H]⁺ ion. knepublishing.com
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₂₇H₂₆N₂O₆ | - |
| Monoisotopic Mass | 474.1791 g/mol | - |
| Expected [M+H]⁺ (Monoisotopic) | 475.1869 | HR-TOF-MS, MALDI-TOF MS |
| Expected [M+Na]⁺ (Monoisotopic) | 497.1688 | HR-TOF-MS, MALDI-TOF MS |
| Expected [M+K]⁺ (Monoisotopic) | 513.1428 | HR-TOF-MS, MALDI-TOF MS |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Analytes
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of Fmoc-protected dipeptides like this compound. The use of derivatization, often with agents like 9-fluorenylmethyl chloroformate (Fmoc-Cl), can enhance the ionization efficiency and chromatographic retention of analytes, particularly for short-chain peptides and amino acids. acs.org
In reverse-phase high-performance liquid chromatography (RP-HPLC), this compound and similar derivatized peptides are typically separated on a C18 column. scienceopen.comrsc.org The mobile phase often consists of a gradient of acetonitrile and water, frequently with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and ionization. scienceopen.comrsc.org The Fmoc group's hydrophobicity leads to strong retention on the reversed-phase column, allowing for effective separation from starting materials and byproducts. The UV detector is commonly set at wavelengths around 264 nm or 300 nm to detect the fluorenyl group. rsc.orgkvinzo.com
Mass spectrometry detection, typically using electrospray ionization (ESI), provides mass-to-charge ratio (m/z) information, confirming the identity of the eluted compounds. For this compound, the protonated molecule [M+H]⁺ would be a primary ion observed in positive ion mode. LC-MS methods have been developed for the rapid quantification of numerous derivatized amino acids and dipeptides in complex biological samples. researchgate.net
Table 1: Illustrative LC-MS Parameters for Fmoc-Dipeptide Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | rsc.org |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid | scienceopen.comrsc.org |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | scienceopen.com |
| Gradient | Isocratic or gradient elution (e.g., 60% Acetonitrile) | rsc.org |
| Flow Rate | 0.5 - 1.0 mL/min | rsc.org |
| Detection (UV) | 264 nm or 300 nm | rsc.orgkvinzo.com |
| Ionization Source | Electrospray Ionization (ESI) | acs.orgnih.gov |
Fragmentation Pathway Elucidation of this compound Derivatives
Tandem mass spectrometry (MS/MS or MSⁿ) is instrumental in elucidating the structure of peptides by analyzing their fragmentation patterns. nih.gov For Fmoc-protected dipeptides, the fragmentation is influenced by the presence of the bulky N-terminal Fmoc group. nih.gov
In positive ion mode ESI-MS/MS, the protonated molecule of a derivatized this compound would undergo collision-induced dissociation (CID). Common fragmentation pathways for Fmoc-protected peptides include:
Loss of the Fmoc group: A characteristic fragmentation involves the cleavage of the bond linking the Fmoc group, often observed as a neutral loss or a charged fragment. A prominent fragment ion at m/z 179 is often indicative of the fluorenyl group. researchgate.net
Backbone fragmentation: Cleavage along the peptide backbone results in b- and y-type ions, which are diagnostic of the amino acid sequence. Studies on Fmoc-dipeptides have shown that protonated molecules can yield significant b₁ ions. nih.govresearchgate.net
Side-chain fragmentation: The side chains of tyrosine and alanine can also undergo fragmentation, providing further structural information.
A study on Fmoc-Tyr-Ala-diazomethane, a derivative of this compound, showed fragmentation of the parent ion (MH⁺ at m/z 499.4) to yield fragments with m/z values of 179, 249, 293, and 471. researchgate.net These fragments correspond to the fluorenyl group, and various cleavages of the dipeptide structure. researchgate.net Negative ion mode MS³ CID has also proven useful for differentiating isomeric peptide acids. nih.govresearchgate.net
Table 2: Predicted Fragmentation Ions for a Diazomethane Derivative of this compound
| m/z | Proposed Fragment Structure | Reference |
|---|---|---|
| 471 | [M+H - N₂]⁺ | researchgate.net |
| 293 | [Fmoc-Tyr]⁺ fragment | researchgate.net |
| 249 | Fragment resulting from cleavage within the Ala residue | researchgate.net |
| 179 | Fluorenylmethyl cation | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the Fmoc group, the tyrosine and alanine residues, and the peptide backbone. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (around 7.2-7.9 ppm). chemicalbook.comchemicalbook.com The protons of the tyrosine aromatic ring are also found in this region. The α-protons of the amino acid residues resonate at distinct chemical shifts, and their coupling patterns provide information about neighboring protons.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Fmoc-Amino Acid Building Blocks
| Proton Type | Fmoc-Ala-OH (in DMSO-d₆) | Fmoc-Phe-OH (in DMSO-d₆) | Reference |
|---|---|---|---|
| Fmoc Aromatic | 7.70 - 7.90 | 7.64 - 7.89 | chemicalbook.comchemicalbook.com |
| Fmoc CH, CH₂ | 4.24 - 4.30 | 4.13 - 4.22 | chemicalbook.comchemicalbook.com |
| α-CH | 4.03 | - | chemicalbook.com |
| β-CH₂/CH₃ | 1.30 | 2.88, 3.09 | chemicalbook.comchemicalbook.com |
Note: The chemical shifts for this compound will be a composite of these and will show additional complexity due to the peptide bond and the tyrosine side chain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbons of the peptide bond and the carboxylic acid appear at the most downfield shifts (typically 170-185 ppm). libretexts.org The carbons of the Fmoc and tyrosine aromatic rings resonate in the 120-150 ppm range. libretexts.org The aliphatic carbons of the alanine and tyrosine side chains, as well as the α-carbons, are found in the upfield region.
Table 4: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm)
| Carbon Environment | Typical Chemical Shift (ppm) | Reference |
|---|---|---|
| C=O (Carboxylic acid, Amide) | 170 - 185 | libretexts.org |
| Aromatic C | 125 - 150 | libretexts.org |
| Fmoc CH, CH₂ | ~47, ~67 | rsc.org |
| α-C | ~50 - 60 | ekb.eg |
| Ala β-C (CH₃) | ~17 - 19 | ekb.eg |
| Tyr β-C (CH₂) | ~37 | rsc.org |
Advanced NMR Techniques for Conformational Studies of this compound Self-Assemblies
Beyond basic structural elucidation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed to study the three-dimensional structure and intermolecular interactions of this compound in self-assembled states, such as hydrogels. These experiments detect through-space correlations between protons that are close to each other, providing insights into the peptide's conformation and how individual molecules pack together. Such studies are crucial for understanding the driving forces behind self-assembly, including π-π stacking of the Fmoc groups and hydrogen bonding networks.
Spectroscopic and Diffraction Methods for Solid-State Characterization
The solid-state properties of this compound, particularly in its self-assembled fibrillar or crystalline forms, are investigated using a combination of spectroscopic and diffraction techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to the secondary structure of peptides. The amide I band (1600-1700 cm⁻¹) is particularly informative. The presence of strong absorption bands in the range of 1620-1640 cm⁻¹ is indicative of β-sheet structures, which are common in the self-assembly of Fmoc-dipeptides. acs.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to probe the chiral organization and secondary structure of self-assembled peptides. For Fmoc-peptide assemblies, characteristic CD signals can indicate the formation of β-sheet structures and the chiral arrangement of the aromatic Fmoc groups. researchgate.netfrontiersin.org For instance, a strong negative band around 215-218 nm is often associated with β-sheets. frontiersin.org
X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) provides information about the crystalline nature and packing of molecules in the solid state. The diffraction patterns of self-assembled this compound can reveal characteristic distances, such as the spacing between peptide chains within a β-sheet (around 4.7 Å) and the π-π stacking distance of the Fmoc groups (around 3.4 Å). acs.org
These techniques collectively provide a comprehensive picture of the molecular and supramolecular structure of this compound, which is essential for relating its chemical properties to its function in various applications.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful method for investigating the chiral environment and secondary structure of peptides in solution. nih.gov For Fmoc-protected peptides like this compound, the CD spectrum is typically characterized by signals arising from both the aromatic Fmoc group and the peptide backbone. researchgate.netresearchgate.net The aromatic chromophores of the Fmoc moiety, tyrosine, and phenylalanine contribute to the near-UV region (240–320 nm), providing information on their spatial orientation. plos.org
Analysis of related Fmoc-peptide systems shows that the far-UV region (190–240 nm) is indicative of the peptide's secondary structure. plos.org A negative band around 218-220 nm is often attributed to the presence of β-sheet structures, a common motif in the self-assembly of Fmoc-dipeptides. researchgate.netnih.gov The formation of these ordered structures, driven by intermolecular hydrogen bonding, leads to a distinct chiral supramolecular assembly that is readily detectable by CD spectroscopy. nih.gov The handedness and evolution of the self-assembly process can be monitored over time by observing changes in the CD signal. nih.gov
Table 1: Typical Circular Dichroism (CD) Spectral Features for Self-Assembled Fmoc-Peptides
| Wavelength Region | Typical Signal | Structural Interpretation |
|---|---|---|
| ~260-320 nm | Multiple peaks | Contributions from the Fmoc group's aromatic system. |
| ~218-220 nm | Negative minimum | Indicates the presence of β-sheet secondary structures. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups and probe the hydrogen-bonding patterns within the self-assembled structures of this compound. The analysis focuses primarily on the Amide I and Amide II bands, which are sensitive to the peptide backbone conformation. lew.ro
The Amide I band, located between 1600 and 1700 cm⁻¹, arises mainly from the C=O stretching vibrations of the peptide bond. lew.ro For related Fmoc-dipeptides, a peak at approximately 1615-1620 cm⁻¹ is characteristic of intermolecular β-sheet hydrogen bonding, while signals around 1650 cm⁻¹ suggest the presence of α-helical or random coil conformations. rsc.org The Amide II band, found between 1510 and 1580 cm⁻¹, results from N-H bending and C-N stretching vibrations. The positions of these bands provide definitive evidence of the specific secondary structures adopted during self-assembly.
Table 2: Key FTIR Bands for the Analysis of Fmoc-Peptide Self-Assembly
| Band Name | Wavenumber (cm⁻¹) | Vibrational Mode | Structural Significance |
|---|---|---|---|
| Amide I | ~1620 | C=O Stretch | Indicates β-sheet formation. |
| Amide I | ~1650 | C=O Stretch | Suggests α-helix or random coil conformation. |
X-ray Diffraction (XRD) for Crystallinity and Molecular Packing Analysis
X-ray Diffraction (XRD) provides atomic-level detail on the molecular packing and crystallinity of self-assembled materials. For Fmoc-amino acids and dipeptides, XRD patterns of dried hydrogels (xerogels) often reveal key repeating distances within the assembled nanostructures. acs.org
Studies on the closely related Fmoc-Tyr have shown that different molecular arrangements can exist in the crystalline state versus the gel phase. mdpi.comrsc.org In the gel's fibrillar structures, the assembly is primarily driven by hydrogen bonding. mdpi.comrsc.org In contrast, the packing in single crystals can be dominated by π-π stacking interactions between the planar Fmoc groups. mdpi.comrsc.org XRD patterns of self-assembled Fmoc-dipeptide fibers typically show a characteristic reflection corresponding to the β-sheet arrangement (d-spacing of ~4.7 Å) and another related to the π-π stacking of aromatic rings. acs.org These findings suggest that the self-assembly of this compound is a hierarchical process involving both hydrogen bonding and aromatic interactions.
Microscopic Techniques for Morphological Investigation of Self-Assembled Structures
Microscopy is indispensable for visualizing the morphology of the hierarchical structures formed by the self-assembly of this compound, from the nanoscale fibers to macroscale networks.
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM)
SEM and the higher-resolution FE-SEM are used to study the surface topography of the self-assembled structures. rsc.org For Fmoc-peptide hydrogels, these techniques typically reveal a highly entangled, three-dimensional network of nanofibers. researchgate.netd-nb.info The images can show a variety of morphologies, including well-ordered spherical nanostructures, nanofibrils, and more complex, flower-like assemblies depending on the specific amino acid sequence and assembly conditions. rsc.orgresearchgate.net The fibrous networks observed are responsible for the hydrogel's ability to entrap large volumes of water, leading to the formation of a self-supporting gel.
Transmission Electron Microscopy (TEM)
TEM provides higher-resolution images of the individual nanostructures compared to SEM, allowing for the determination of their dimensions. TEM analysis of self-assembled Fmoc-dipeptides consistently shows the presence of long, ribbon-like or twisted fibrillar structures. researchgate.netnih.govacs.org These fibrils often have widths in the range of 3 to 50 nm and can be seen to bundle together to form larger fibers, which then constitute the network observed by SEM. researchgate.netnih.gov This hierarchical aggregation from initial fibrils to larger bundles is a key feature of the self-assembly process. acs.org
Optical Microscopy for Macro-Scale Morphological Observation
Table 3: Summary of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosyl-L-alanine |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| Tyr | Tyrosine |
| Ala | Alanine |
| Phe | Phenylalanine |
| Fmoc-Tyr | N-((9H-fluoren-9-yl)methoxy)carbonyl-L-tyrosine |
| Fmoc-Phe | N-((9H-fluoren-9-yl)methoxy)carbonyl-L-phenylalanine |
| Fmoc-Ala-Ala | N-((9H-fluoren-9-yl)methoxy)carbonyl-L-alanyl-L-alanine |
| Fmoc-RGD | N-((9H-fluoren-9-yl)methoxy)carbonyl-L-arginyl-glycyl-L-aspartic acid |
| Boc-Tyr-Trp-OMe | tert-butyloxycarbonyl-L-tyrosyl-L-tryptophan methyl ester |
Reactivity, Mechanism, and Side Reaction Investigations in Fmoc Tyr Ala Oh Synthesis
Understanding Cleavage Reactions and By-Product Formation
The strategic use of protecting groups is fundamental to peptide synthesis. The removal of these groups, however, can be a source of impurities if not carefully controlled.
In the context of synthesizing derivatives of Fmoc-Tyr-Ala-OH, particularly those involving sulfated tyrosine residues, the removal of acid-labile protecting groups requires careful consideration to prevent unwanted side reactions. The tert-butyl (tBu) group is a standard acid-labile protecting group for the hydroxyl function of tyrosine. nih.govpeptide.com Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA). peptide.comresearchgate.net However, when dealing with sulfated tyrosine (Tyr(SO3H)), the acidic conditions required for deprotection can lead to a significant side reaction: desulfation.
Desulfation is the cleavage of the sulfate (B86663) group from the tyrosine side chain, yielding the unprotected tyrosine. This is a considerable issue as it leads to a heterogeneous product mixture that can be difficult to separate. Research has shown that the extent of desulfation is highly dependent on the cleavage conditions. To minimize this side reaction, a two-part cleavage/deprotection protocol has been reported. This involves an initial cleavage from the solid support under milder acidic conditions, such as a mixture of acetic acid, trifluoroethanol, and dichloromethane (B109758), followed by deprotection with 90% aqueous TFA at a reduced temperature (e.g., 4°C). google.com This sequential approach has been reported to result in negligible desulfation. google.com
Table 1: Strategies to Minimize Desulfation During Acidic Cleavage
| Strategy | Description | Key Findings |
| Two-Part Cleavage/Deprotection | Initial cleavage from the resin with a milder acid cocktail (e.g., AcOH-TFE-CH2Cl2) followed by deprotection with concentrated TFA at low temperature. | Significantly reduces the incidence of desulfation. google.com |
| Use of Scavengers | Addition of cation scavengers like triethylsilane (TES) to the cleavage cocktail. | While effective for other protecting groups, their specific impact on desulfation needs careful evaluation in the context of the overall peptide sequence and other protecting groups present. nih.gov |
It's important to note that the choice of other protecting groups on the peptide can also influence the outcome. For instance, the Mmt (methoxytrityl) and Mtt (methyltrityl) groups, which are more acid-labile than the tBu group, can be removed with very dilute TFA (e.g., 1%), offering a degree of selectivity. nih.gov
The 9-fluorenylmethoxycarbonyl (Fmoc) group, which protects the N-terminus of the amino acid, is renowned for its lability to bases, particularly secondary amines like piperidine (B6355638). nih.gov The deprotection mechanism proceeds via a β-elimination pathway. researchgate.net A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide. researchgate.net The DBF is then trapped by the secondary amine to form a stable adduct. researchgate.net
While this process is generally efficient, several side reactions can occur. One of the most common is the formation of piperidide adducts. psu.edu This can happen if the deprotected N-terminus of the growing peptide chain is sterically hindered or if the subsequent coupling reaction is slow, allowing piperidine to react with activated carboxyl groups or other reactive sites on the peptide.
Another significant side reaction, particularly in sequences containing aspartic acid, is aspartimide formation. iris-biotech.deresearchgate.net Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen can attack the side-chain ester of a neighboring aspartate residue, forming a cyclic imide. iris-biotech.de This aspartimide can then be opened by piperidine to form piperidide by-products or by water to yield a mixture of α- and β-aspartyl peptides, often with racemization at the α-carbon. nih.gov
Table 2: Common Side Reactions During Piperidine-Mediated Fmoc Deprotection
| Side Reaction | Mechanism | Contributing Factors | Mitigation Strategies |
| Piperidide Adduct Formation | Nucleophilic attack of piperidine on activated carboxyl groups or other electrophilic sites. | Slow coupling reactions, steric hindrance around the N-terminus. | Use of optimized coupling reagents and conditions to ensure rapid peptide bond formation. |
| Aspartimide Formation | Intramolecular cyclization involving the backbone amide and the aspartate side-chain ester. | Presence of Asp-Gly or other susceptible sequences, prolonged exposure to base. | Use of sterically hindered protecting groups on the Asp side chain, or the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution. researchgate.net |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide, cleaving it from the resin. | Especially prevalent with proline at the C-terminus. | Use of dipeptide building blocks. iris-biotech.de |
The choice of the base itself can also be optimized. While piperidine is the standard, other bases like piperazine (B1678402) have been investigated and shown to cause less aspartimide formation in sensitive sequences. researchgate.net
Coupling-Related Side Reactions and Mitigation Strategies
The formation of the peptide bond between Fmoc-tyrosine and alanine (B10760859) is the core step in the synthesis of this compound. This step, however, is also susceptible to side reactions that can compromise the purity and stereochemical integrity of the final product.
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a major concern during peptide coupling. mdpi.com The activation of the carboxylic acid of Fmoc-Tyr-OH makes the α-proton more acidic and susceptible to abstraction by base, leading to the formation of an enolate intermediate which can then be protonated from either side, resulting in racemization. mdpi.com The formation of an oxazol-5(4H)-one intermediate is a common pathway for racemization. mdpi.com
Several factors influence the extent of racemization, including the nature of the coupling reagent, the presence of additives, the base used, and the reaction temperature. mdpi.com Carbodiimide reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone. thermofisher.com To suppress this, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) are commonly employed. These additives react with the activated O-acylisourea intermediate to form an active ester that is less prone to racemization. thermofisher.com
Table 3: Strategies for Racemization Control
| Strategy | Mechanism | Examples |
| Use of Additives | Formation of active esters that are less susceptible to racemization. | HOBt, HOAt, Oxyma. mdpi.comresearchgate.net |
| Choice of Coupling Reagent | Reagents that promote rapid coupling and minimize the lifetime of highly reactive intermediates. | Phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). mdpi.com |
| Base Selection | Use of non-nucleophilic, sterically hindered bases. | Diisopropylethylamine (DIPEA), 2,4,6-collidine. |
| Temperature Control | Lowering the reaction temperature can reduce the rate of racemization. | Performing couplings at 0°C or below. |
The choice of the protecting group on the tyrosine side chain can also have an effect. While urethane-based protecting groups like Fmoc are known to suppress racemization at the N-terminal amino acid, the risk remains during the activation of the C-terminal carboxyl group. nih.gov
During the activation of the carboxyl group of Fmoc-Tyr-OH, a side reaction can occur where the activated intermediate reacts with another molecule of Fmoc-Tyr-OH instead of the intended alanine. This leads to the formation of the undesired homodimer Fmoc-Tyr-Tyr-OH. This is a form of unwanted carboxyl activation that generates a dipeptide impurity. nih.gov
To mitigate this, it is important to control the stoichiometry of the reactants and to ensure that the activated Fmoc-Tyr-OH is consumed by the alanine nucleophile as quickly as it is formed. This can be achieved by the slow addition of the coupling reagent to a mixture of the amino acids or by using pre-formed active esters. An intermediate silylation step with a reagent like chlorotrimethylsilane (B32843) has also been proposed to protect the carboxylic acid and prevent such oligomerization during the Fmoc protection step itself. nih.gov
A less common but notable side reaction that can occur during the introduction of the Fmoc group, particularly when using Fmoc-N-hydroxysuccinimide (Fmoc-OSu), is a Lossen-type rearrangement. nih.govresearchgate.net This rearrangement can lead to the formation of Fmoc-β-Ala-OH as an impurity. researchgate.net The mechanism involves a series of deprotonation and elimination steps, with the Lossen-type rearrangement as the key sequence. researchgate.net
If this impurity is present in the Fmoc-amino acid starting material, it can be incorporated into the growing peptide chain, leading to the formation of Fmoc-β-Ala-Xaa-OH dipeptides. nih.gov While this is more of a concern related to the quality of the starting materials, it highlights the importance of using highly pure Fmoc-amino acids. The use of alternative reagents for Fmoc protection, such as those designed to be more stable than Fmoc-OSu, can help to avoid the formation of these rearrangement by-products. researchgate.net
Stability Studies of this compound Derivatives under Synthetic Conditions
The stability of intermediates during solid-phase peptide synthesis (SPPS) dictates the success of obtaining the desired peptide. For phosphopeptides, the choice of the phosphotyrosine building block is crucial. The use of Nα-9-fluorenylmethyloxycarbonyl-O-phospho-L-tyrosine [Fmoc-Tyr(PO3H2)-OH] has been explored, but it is susceptible to side reactions. nih.gov The reactivity of the unprotected phosphate (B84403) group can lead to undesirable products, complicating the synthesis and purification process.
A significant side reaction during the synthesis of peptides containing adjacent phosphotyrosine residues is the formation of an intramolecular pyrophosphate linkage. nih.gov This issue is particularly prominent when using Fmoc-Tyr(PO3H2)-OH. The reaction involves the phosphate group of one phosphotyrosine residue reacting with the activated carboxyl group of the adjacent phosphotyrosine during the coupling step.
Research Findings:
Studies have shown that the extent of pyrophosphate formation is dependent on several factors. nih.gov The side reaction becomes more severe with increased coupling times or repeated coupling cycles. nih.gov It is a critical consideration when synthesizing sequences with consecutive phosphotyrosine residues. nih.govresearchgate.net
To circumvent this issue, alternative phosphotyrosine derivatives with protected phosphate groups have been developed. One such derivative is Fmoc-Tyr(PO(NMe2)2)-OH, where the phosphate is fully protected. This protection strategy has been shown to eliminate the problem of pyrophosphate formation. sigmaaldrich-jp.com Another approach involves using Fmoc-Tyr(PO(OBzl)OH)-OH, though the acidic hydroxyl group on the phosphate can still cause complications by consuming the activated amino acid, requiring the use of additional equivalents during coupling. semanticscholar.org
Table 1: Influence of Phosphotyrosine Derivative on Pyrophosphate Formation
| Phosphotyrosine Derivative | Phosphate Protection | Pyrophosphate Formation Side Reaction | Notes |
| Fmoc-Tyr(PO3H2)-OH | Unprotected | Significant, especially with adjacent pTyr residues. nih.govsemanticscholar.org | Severity increases with longer or repeated couplings. nih.gov |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl ester | Reduced, but acidic hydroxyl can consume coupling reagents. sigmaaldrich-jp.comsemanticscholar.org | Requires additional equivalents of activated amino acid. semanticscholar.org |
| Fmoc-Tyr(PO3Bzl2)-OH | Dibenzyl ester | Couples efficiently, but one benzyl (B1604629) group is removed by piperidine treatment. semanticscholar.org | Converts to the monobenzyl derivative during synthesis. semanticscholar.org |
| Fmoc-Tyr(PO(NMe2)2)-OH | Dimethylamidate | Eliminated. sigmaaldrich-jp.com | The protected phosphate is not reactive under coupling conditions. sigmaaldrich-jp.com |
The stability of protecting groups is a cornerstone of modern Fmoc-based solid-phase peptide synthesis. The standard protecting group for the hydroxyl function of tyrosine in non-phosphorylated peptides is the tert-butyl (tBu) ether. peptide.com This group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin. peptide.com
Research Findings:
Different protecting groups for the phosphate moiety exhibit varying stability profiles under standard SPPS conditions.
Benzyl (Bzl) esters: As seen with Fmoc-Tyr(PO(OBzl)OH)-OH and Fmoc-Tyr(PO3Bzl2)-OH, benzyl groups are used to protect the phosphate. However, Fmoc-Tyr(PO3Bzl2)-OH is converted to the mono-protected version by the piperidine used for Fmoc deprotection. semanticscholar.org The remaining acidic hydroxyl on the mono-protected derivative can interfere with subsequent couplings. semanticscholar.org
Dimethylamidate: The phosphodiamidate in Fmoc-Tyr(PO(NMe2)2)-OH is stable throughout the synthesis, presenting no issues during peptide assembly. sigmaaldrich-jp.comsemanticscholar.org However, its removal requires specific, harsh conditions, such as overnight treatment with TFA containing 10% water. semanticscholar.org
Neopentyl (nP): For sulfotyrosine-containing peptides, a related post-translational modification, neopentyl protection of the sulfate group [Fmoc-Tyr(SO3nP)-OH] has been shown to be stable to both piperidine and TFA. sigmaaldrich-jp.com This allows for standard cleavage conditions, with the nP group being removed post-cleavage using nucleophiles like sodium azide. sigmaaldrich-jp.com This highlights the ongoing development of novel protecting groups to enhance stability.
Beyond the tyrosine side chain, the stability of protecting groups on other amino acids within the peptide sequence is also crucial. For instance, aspartic acid is prone to piperidine-induced aspartimide formation, which can be minimized by using specific protecting groups like O-2-phenylisopropyl (O-2-PhiPr). acs.orgsigmaaldrich.com
Table 2: Stability of Selected Side-Chain Protecting Groups in Fmoc SPPS
| Amino Acid Derivative | Protecting Group | Stability to Piperidine | Stability to TFA | Notes |
| Fmoc-Tyr-OH | tert-butyl (tBu) | Stable | Labile | Standard protection for tyrosine hydroxyl group. peptide.com |
| Fmoc-Asp-OH | O-tert-butyl (OtBu) | Prone to aspartimide formation. acs.org | Labile | Standard protection for aspartic acid. |
| Fmoc-His-OH | Trityl (Trt) | Stable | Labile | Risk of racemization during coupling. nih.gov |
| Fmoc-Lys-OH | tert-butyloxycarbonyl (Boc) | Stable | Labile | Commonly used lysine (B10760008) derivative. peptide.com |
| Fmoc-Tyr(PO3H2)-OH | None (on phosphate) | N/A | N/A | Prone to pyrophosphate formation. nih.gov |
| Fmoc-Tyr(PO(NMe2)2)-OH | Dimethylamidate | Stable | Stable | Requires specific, strong acid conditions for removal. semanticscholar.org |
Self Assembly and Supramolecular Architectures Involving Fmoc Tyr Ala Oh
Principles of Fmoc-Dipeptide Self-Assembly
The spontaneous organization of Fmoc-dipeptides into ordered structures is a complex process governed by a delicate balance of non-covalent interactions. frontiersin.orgscispace.com These interactions, though individually weak, collectively drive the assembly of molecules into stable, higher-order architectures. frontiersin.org
Driving Forces: Hydrogen Bonding, π-π Stacking, and Hydrophobic Interactions
The self-assembly of Fmoc-dipeptides like Fmoc-Tyr-Ala-OH is primarily driven by a combination of three key non-covalent forces:
Hydrogen Bonding: This interaction plays a crucial role in the formation of the secondary structures, such as β-sheets, which often form the backbone of the self-assembled network. scispace.comnih.gov The amide and carboxyl groups within the peptide backbone are primary sites for hydrogen bond formation.
π-π Stacking: The aromatic fluorenyl group at the N-terminus is a major contributor to the stability of the assembly. frontiersin.orgfrontiersin.org These flat, electron-rich rings tend to stack on top of each other, an energetically favorable arrangement known as π-π stacking. frontiersin.orgscispace.com The aromatic ring of the tyrosine residue also participates in these interactions. nih.gov
The interplay of these forces dictates the final morphology and properties of the self-assembled material. scispace.comnih.gov
Influence of Amino Acid Sequence and Tyrosine Residue
The specific amino acid sequence of an Fmoc-dipeptide has a profound impact on its self-assembly behavior. chinesechemsoc.org The nature of the amino acid side chains, including their hydrophobicity, charge, and size, influences the packing of the molecules and the resulting supramolecular architecture. nsf.gov
In the case of this compound, the tyrosine residue plays a particularly important role. nih.gov Its key contributions include:
Aromaticity: The phenolic side chain of tyrosine provides an additional site for π-π stacking interactions, reinforcing the stability of the assembled structure. nih.gov
Hydrogen Bonding: The hydroxyl group on the tyrosine ring can act as both a hydrogen bond donor and acceptor, further contributing to the network of interactions that hold the assembly together. frontiersin.org
Hydrophilicity/Hydrophobicity Balance: The presence of the more hydrophilic tyrosine residue, in combination with the alanine (B10760859) residue, creates an amphiphilic character that is crucial for self-assembly in aqueous environments. acs.org
Studies have shown that the presence and position of tyrosine in a peptide sequence can significantly influence the morphology of the resulting nanostructures, leading to the formation of fibrils, tubes, and vesicles. nih.gov
This compound in Hydrogel Formation and Properties
This compound is known to form hydrogels, which are three-dimensional networks of self-assembled nanofibers that entrap large amounts of water. frontiersin.org These materials are of great interest for biomedical applications due to their biocompatibility and tunable properties.
Gelation Kinetics and Rheological Properties of this compound Hydrogels
The process of hydrogel formation, or gelation, can be monitored by tracking the changes in the material's viscoelastic properties over time. nih.gov Rheology, the study of the flow of matter, provides valuable insights into the strength and stability of these hydrogels.
Gelation Kinetics: The rate of gel formation can be influenced by factors such as concentration and temperature. researchgate.net Techniques like time-sweep rheology are used to measure the evolution of the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the material, respectively. nih.gov As the gel network forms, G' typically increases and surpasses G'', indicating a transition from a liquid-like to a solid-like state. nih.gov
Rheological Properties: Once formed, the mechanical properties of this compound hydrogels can be characterized. Oscillatory shear tests are commonly employed to determine the linear viscoelastic region, where the structure of the gel is not irreversibly damaged by the applied strain. nih.gov The magnitude of G' in this region is a measure of the gel's stiffness. The frequency dependence of the moduli also provides information about the behavior of the hydrogel over different time scales. nih.gov
Table 1: Factors Influencing Gelation Kinetics and Rheology
| Factor | Effect on Gelation and Rheology |
|---|---|
| Concentration | Higher concentrations generally lead to faster gelation and stiffer hydrogels. frontiersin.orgpsu.edu |
| Temperature | Can affect the rate of self-assembly and the final mechanical properties of the gel. nsf.govmdpi.com |
| pH | A primary trigger for the self-assembly of many Fmoc-dipeptides. A slow decrease in pH often results in more homogeneous and mechanically robust gels. mdpi.com |
| Solvent Composition | The ratio of organic solvent to water can influence the solubility of the peptide and the nature of the self-assembled structures. frontiersin.org |
Morphology and Microstructure of this compound Self-Assemblies (e.g., Fibrils, Spherical Aggregates, Films)
The self-assembly of this compound can lead to a variety of supramolecular structures, the morphology of which depends heavily on the assembly conditions. frontiersin.orgresearchgate.net
Fibrils: The most common morphology observed for Fmoc-dipeptide hydrogels is a network of entangled nanofibers or fibrils. frontiersin.orgnih.gov These fibrils are typically formed through the hierarchical assembly of β-sheet structures. nih.gov
Spherical Aggregates: Under certain conditions, such as the presence of specific anions or the use of ultrasonication, the self-assembly process can be directed towards the formation of spherical aggregates instead of fibrils. frontiersin.org Cryogenic scanning electron microscopy has also revealed spheroid aggregate structures, though these can sometimes be artifacts of the freezing process. acs.org
Films: While less common for this specific dipeptide, related Fmoc-peptide systems can form thin films at interfaces.
Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are instrumental in visualizing these nanoscale and microscale structures. researchgate.net
Factors Influencing Self-Assembly (e.g., Concentration, Temperature, Solvent Composition, pH, Ionic Strength, Sonication)
The self-assembly of this compound is a highly sensitive process, and its outcome can be precisely controlled by manipulating various environmental factors. frontiersin.org
Concentration: The concentration of the peptide is a critical parameter. Below a certain critical gelation concentration, a stable hydrogel will not form. psu.edu Increasing the concentration generally promotes the formation of denser fibrillar networks and stronger gels. researchgate.net
Temperature: Temperature can affect both the kinetics and the thermodynamics of self-assembly. nsf.gov For some systems, heating followed by cooling can be used to induce gelation. mdpi.com Temperature changes can also influence the balance between different non-covalent interactions. acs.org
Solvent Composition: The choice of solvent and the ratio of organic co-solvents to water can significantly alter the solubility of the peptide and the morphology of the resulting aggregates. frontiersin.org
pH: The pH of the solution is a powerful trigger for the self-assembly of many Fmoc-dipeptides. mdpi.com The carboxylic acid group of the peptide is typically deprotonated at high pH, keeping the molecule soluble. Lowering the pH neutralizes this charge, reducing electrostatic repulsion and allowing the molecules to assemble. acs.org The rate of pH change can also impact the final properties of the gel. mdpi.com
Ionic Strength: The presence of salts can influence self-assembly by screening electrostatic interactions. frontiersin.org This can either promote or hinder aggregation depending on the specific ions and their concentrations.
Sonication: The application of ultrasound can provide the energy needed to break up large aggregates and induce the formation of different morphologies, such as transforming nanofibers into spherical aggregates. frontiersin.org
Table 2: Summary of Factors Influencing this compound Self-Assembly
| Factor | General Influence |
|---|---|
| Concentration | Affects aggregation propensity and final structure density. psu.eduresearchgate.net |
| Temperature | Influences assembly kinetics and structural stability. nsf.govacs.org |
| Solvent Composition | Modulates solubility and can direct the formation of different morphologies. frontiersin.org |
| pH | A key trigger for assembly by altering the charge state of the molecule. mdpi.comacs.org |
| Ionic Strength | Screens electrostatic interactions, affecting intermolecular forces. frontiersin.org |
| Sonication | Can induce morphological transitions by providing mechanical energy. frontiersin.org |
Multi-Component Co-assembly Systems with this compound
The creation of complex, functional materials can be achieved through the co-assembly of multiple components, a strategy that expands the capabilities beyond single-component systems. nih.gov This approach allows for the fabrication of materials with tunable mechanical properties and novel functionalities by combining different molecular building blocks. nih.govmdpi.com
Research into analogous Fmoc-amino acid and dipeptide systems provides a framework for understanding the potential of this compound in multi-component assemblies. For instance, the co-assembly of Fmoc-Tyr-OH with Fmoc-DOPA-OH (3,4-dihydroxyphenylalanine) results in a hybrid hydrogel that integrates the functional properties of the catechol group from DOPA with the mechanical characteristics of the Fmoc-Tyr gel. researchgate.net This demonstrates how complementary qualities of different building blocks can be merged to create new functionalities, such as antioxidant activity and metal chelation, within a stable hydrogel network. researchgate.net
Similarly, co-assembly can be driven by electrostatic interactions between oppositely charged peptides. Studies on the dipeptides Fmoc-Tyr-Asp (bearing a negative charge) and Fmoc-Tyr-Lys (bearing a positive charge) have shown that they can co-assemble to form tunable hydrogels. frontiersin.org The mechanical and biodegradation properties of these hydrogels can be precisely controlled by altering the ratio and concentration of the two peptide components. frontiersin.org This principle suggests that this compound could be co-assembled with charged Fmoc-dipeptides to modulate the final properties of the resulting supramolecular material. The process of multi-component assembly can be influenced by external stimuli like pH, which can alter the ionization states of the components and switch the system between a self-sorted state (where components assemble independently) and a co-assembled state. nih.gov
Table 1: Examples of Multi-Component Co-assembly in Fmoc-Peptide Systems
| Component 1 | Component 2 | Stimulus/Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| Fmoc-Tyr-OH | Fmoc-DOPA-OH | Self-assembly | Combines mechanical properties of Fmoc-Tyr with functional catechol groups of Fmoc-DOPA. | researchgate.net |
| Fmoc-Tyr-Asp | Fmoc-Tyr-Lys | Self-assembly | Forms tunable hydrogels based on electrostatic interactions; properties adjusted by component ratio. | frontiersin.org |
| Fmoc-dipeptide with ionizable group | Fmoc-dipeptide with opposing ionizable group | pH change | pH can trigger a transition from a self-sorted system to a co-assembled system. | nih.gov |
| Fmoc-FYp | Fmoc-S, Fmoc-T, or Fmoc-RGD | Enzyme (phosphatase) | Enzyme-directed co-assembly creates hydrogels with controllable mechanical properties. | nih.gov |
Advanced Functional Properties of this compound Supramolecular Materials
The supramolecular structures formed by the self-assembly of Fmoc-dipeptides are not merely structural scaffolds but can be endowed with advanced functions for a range of applications, from catalysis to responsive systems. mdpi.comnih.gov
Reactive Templates and Catalytic Applications Derived from Self-Assemblies
The organized, high-surface-area networks of peptide-based hydrogels make them excellent candidates to serve as templates or scaffolds for catalytic processes. nih.gov They can be used to template the formation of inorganic nanoparticles or to mimic the activity of natural enzymes. nih.govmdpi.com
While direct catalytic studies on this compound are not extensively documented, research on similar Fmoc-peptide systems illustrates the potential. For example, hydrogels can act as templates for the in situ synthesis of metal nanoparticles. Peptide amphiphiles containing phosphoserine have been used to bind Cd²⁺ ions, leading to the formation of cadmium sulfide (B99878) (CdS) nanoparticles along the peptide fibers. mdpi.com In another instance, a hydrogel made from the bolamphiphile HO-Tyr-Leu-Suc-Phe-Tyr-OH was used as a scaffold for forming platinum (Pt) nanoparticles, which then catalyzed hydrogenation reactions in water. mdpi.com The peptide network not only templates the nanoparticle formation, preventing aggregation, but also provides a suitable environment for the reaction. mdpi.com
Furthermore, peptide hydrogels themselves can exhibit catalytic activity. Glutamate-based peptide hydrogels loaded with graphene oxide (GO) nanosheets have been shown to mimic the function of the enzyme β-glycosidase. nih.gov The peptide nanofibers, enhanced by the presence of GO, accelerated the hydrolysis of cellobiose (B7769950) to glucose, demonstrating potential for creating environmentally friendly biofuels. nih.gov The tyrosine residue, in particular, is known to be redox-active and can be exploited in enzyme-mimetic catalysts, such as the use of tyrosine-rich peptide sheets for pyrrole (B145914) polymerization. nih.gov
Responsive Hydrogels and Controllable Manipulation of Self-Assembled Architectures
A key feature of supramolecular hydrogels is their ability to respond to external stimuli, such as pH, temperature, or the presence of specific molecules. rsc.org This responsiveness allows for the controlled manipulation of their structure and properties. The self-assembly of Fmoc-dipeptides is often triggered by a change in pH, which neutralizes the charge on the C-terminal carboxylic acid group, reducing solubility and promoting aggregation. acs.orgunibo.it
For example, hydrogels formed from the related compound Fmoc-L-Tyr-D-Oxd-OH are triggered by a pH drop and exhibit significant viscoelastic properties. unibo.it These gels can also be thermoreversible, indicating that the self-assembled network can be disrupted by heating and reformed upon cooling. unibo.it The mechanical properties of such gels, like their stiffness (storage modulus, G'), can be precisely measured and are often independent of frequency over a wide range, indicating a stable, elastic network. unibo.itresearchgate.net The ability to undergo a gel-sol transition in response to a stimulus is critical for applications like injectable drug delivery systems. acs.org Furthermore, co-assembling systems can be designed to respond to pH changes, switching between different assembled states and thus altering the material's properties on demand. nih.gov
Table 2: Stimuli-Responsiveness in Fmoc-Peptide Hydrogels
| Fmoc-Peptide System | Stimulus | Response | Application(s) | Reference(s) |
|---|---|---|---|---|
| Fmoc-Phe-Phe | pH | Forms a hydrogel below pH 8; structural changes occur at different pH values. | Basic research on self-assembly mechanisms. | acs.orgfrontiersin.org |
| Fmoc-L-Tyr-D-Oxd-OH | pH, Temperature | pH drop induces gelation; exhibits thermoreversibility (gel-sol transition with heat). | Materials science, potential for drug delivery. | unibo.it |
| Fmoc-FF / Fmoc-RGD with magnetic nanoparticles | Magnetic Field | Mobilization and stiffening of the hydrogel. | Injectable scaffolds for tissue engineering, controlled delivery. | acs.org |
| Oppositely charged dipeptides | pH | Transition between self-sorted and co-assembled states. | Tunable and switchable materials. | nih.gov |
Enzyme-Triggered Self-Assembly for Hydrogel Fabrication
Enzymatic reactions provide a highly specific and biocompatible method for triggering the self-assembly of hydrogelators under physiological conditions. thno.orgnih.gov This approach typically involves an enzyme converting a soluble, non-assembling precursor molecule into an insoluble hydrogelator that then self-assembles to form a hydrogel. nih.govresearchgate.net
A common strategy involves the dephosphorylation of a phosphorylated precursor. nih.govresearchgate.net For example, a precursor such as Fmoc-Tyr(PO₃H₂)-OH can be converted by the enzyme alkaline phosphatase (ALP) into the hydrogelator Fmoc-Tyr-OH. researchgate.net This enzymatic removal of the phosphate (B84403) group increases the hydrophobicity of the molecule, driving its self-assembly into nanofibers and subsequent hydrogelation. nih.gov This method allows for the formation of hydrogels in situ and has been used for applications like 3D cell culture and for imaging self-assembly processes inside living cells. nih.govresearchgate.net
Another enzymatic approach uses proteases, such as thermolysin, to catalyze the formation of a self-assembling peptide from smaller, non-assembling fragments via reverse hydrolysis. thno.org In this system, an Fmoc-amino acid could react with a dipeptide (e.g., Ala-OH) in the presence of the enzyme to yield the Fmoc-tripeptide hydrogelator. thno.org The kinetics of gelation and the final mechanical properties of the resulting hydrogel can be controlled by adjusting the enzyme concentration. nih.gov This enzymatic control over the assembly process is a powerful tool for fabricating sophisticated biomaterials. researchgate.net
Biochemical and Biotechnological Applications of Fmoc Tyr Ala Oh Research Probes and Mechanistic Studies
Fmoc-Tyr-Ala-OH as an Enzyme Substrate and Activity Probe
The specific sequence of this compound makes it a substrate for certain proteases, allowing researchers to investigate their activity. The Fmoc group can be advantageous in these assays, for instance, by providing a fluorescent signal upon cleavage.
This compound can be used to study enzymes with proteolytic and hydrolyzing capabilities. biosynth.com For example, it can act as a substrate for proteases that recognize and cleave the peptide bond between the tyrosine and alanine (B10760859) residues. The rate of hydrolysis can be monitored to determine enzyme kinetics and activity levels. In some cases, the dipeptide itself may exhibit proteolytic properties under specific conditions. biosynth.com
Furthermore, derivatives of Fmoc-protected dipeptides are instrumental in developing sensitive and selective substrates for various proteases. By incorporating fluorogenic moieties like 7-amino-4-carbamoylmethylcoumarin (ACC), researchers can create probes that release a fluorescent signal upon enzymatic cleavage, enabling real-time activity monitoring. nih.govpnas.orgresearchgate.net This approach has been used to profile the substrate specificity of a wide range of proteases, including human neutrophil serine proteases. nih.govresearchgate.net
This compound has been shown to activate certain enzymes. biosynth.com This property can be harnessed to study the mechanisms of enzyme activation, where the binding of the dipeptide may induce conformational changes in the enzyme, leading to an increase in its catalytic activity. This is particularly relevant in understanding how the binding of substrates or other molecules can regulate enzyme function within cellular pathways.
Application in Studies of Protein Folding and Molecular Interactions
While the simple dipeptide H-Gly-Ala-Tyr-OH is more commonly used as a model to investigate the basic principles of peptide bonding and molecular interactions in proteins, the core Tyr-Ala sequence is relevant. The tyrosine residue, with its aromatic ring, can participate in crucial non-covalent interactions like hydrogen bonding and π-π stacking, which are fundamental to protein stability and function.
Studies involving more complex peptides containing the Tyr-Ala motif, often synthesized using Fmoc chemistry, have provided detailed insights into coupled binding and folding events. For instance, the interaction between the amyloid precursor protein (APP) and the PTB domain of Mint2 has been dissected using synthetic peptides. nih.govacs.org These studies help to elucidate how intrinsically disordered proteins (IDPs) interact with folded domains, a common theme in cellular signaling.
Research into Post-Translational Modifications (PTMs) using this compound Derivatives
The synthesis of peptides with specific post-translational modifications (PTMs) is crucial for their use as biological probes or for raising antibodies against these modified proteins. nih.gov Fmoc-based solid-phase peptide synthesis (SPPS) is the preferred method for creating such peptides because the mild chemical conditions are compatible with many PTMs, such as phosphorylation and sulfation, which are often unstable under the harsher conditions of other synthesis methods. nih.govresearchgate.net
Phosphorylation and dephosphorylation of tyrosine residues are critical events in cell signaling, regulated by protein-tyrosine kinases (PTKs) and protein-tyrosine phosphatases (PTPs). sigmaaldrich-jp.com Synthetic phosphotyrosine-containing peptides are indispensable tools for studying these enzymes and the signaling proteins that contain phosphotyrosine-binding domains like SH2 and PTB. sigmaaldrich-jp.comcore.ac.uk
Several Fmoc-protected phosphotyrosine derivatives are available for incorporating phosphotyrosine into peptides during SPPS. sigmaaldrich.comsigmaaldrich.com The most common of these is Fmoc-Tyr(PO(OBzl)OH)-OH. nih.govsigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.comtum.de While effective, its partially protected phosphate (B84403) group can lead to challenges during peptide synthesis. sigmaaldrich-jp.comsigmaaldrich.com Another option is Fmoc-Tyr(PO₃H₂)-OH, which is simpler and more cost-effective but can also present coupling difficulties and the potential for side reactions like pyrophosphate formation, especially in sequences with adjacent phosphotyrosine residues. researchgate.netsigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.comoup.com A third derivative, Fmoc-Tyr(PO(NMe₂)₂)-OH, offers the advantage of a fully protected phosphate group, which improves solubility and avoids certain side reactions. nih.govacs.orgsigmaaldrich.comsigmaaldrich.com
These phosphopeptide probes are used to investigate the substrate specificity of PTPs and to understand the molecular basis of their interactions. core.ac.ukacs.org For example, studies have shown that long-range electrostatic interactions between residues on the PTP and those flanking the phosphotyrosine on the peptide substrate play a significant role in determining specificity. core.ac.uk
Table 1: Common Fmoc-Protected Phosphotyrosine Derivatives for SPPS
| Derivative | Key Characteristics | Common Coupling Reagents |
|---|---|---|
| Fmoc-Tyr(PO(OBzl)OH)-OH | Most frequently used; partially protected phosphate can cause coupling issues. nih.govsigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com | Uronium-based reagents (e.g., HBTU, HATU) with an increased excess of DIPEA. sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com |
| Fmoc-Tyr(PO₃H₂)-OH | Simpler and cost-effective; unprotected phosphate can lead to sluggish coupling and pyrophosphate formation. sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.comoup.com | Best coupled with HATU and at least three equivalents of DIPEA. sigmaaldrich-jp.comsigmaaldrich.com |
| Fmoc-Tyr(PO(NMe₂)₂)₂-OH | Fully protected phosphate improves solubility and avoids side reactions. sigmaaldrich.comsigmaaldrich.com | Standard coupling methods like PyBOP®/DIPEA, TBTU/DIPEA, and DIPCDI/HOBt. sigmaaldrich.com |
Tyrosine sulfation is another important PTM that is believed to modulate extracellular protein-protein interactions and is essential for the biological activity of several peptide hormones. nih.govsigmaaldrich-jp.com However, studying tyrosine sulfation has been challenging due to the difficulty in synthesizing site-specifically sulfated peptides. sigmaaldrich.comsigmaaldrich-jp.com The tyrosine sulfate (B86663) ester is acid-labile, making it prone to degradation during synthesis and analysis. sigmaaldrich.comsigmaaldrich-jp.com
The development of Fmoc-Tyr(SO₃nP)-OH, where the sulfate group is protected by a neopentyl (nP) group, has made the synthesis of sulfotyrosine-containing peptides more routine. sigmaaldrich.comsigmaaldrich-jp.com This protecting group is stable to the standard conditions of Fmoc SPPS but can be removed after cleavage of the peptide from the resin. sigmaaldrich.comsigmaaldrich-jp.com This has enabled the synthesis of various sulfated peptides for biological studies. iris-biotech.denih.gov
These synthetic sulfopeptides are used to investigate the role of tyrosine sulfation in biological processes, such as the recognition of chemokines by their receptors. nih.gov For example, studies using synthetic sulfopeptides from the chemokine receptor CCR3 have demonstrated that sulfation at specific tyrosine residues significantly enhances the affinity for the chemokine eotaxin. nih.gov
Table 2: Fmoc-Protected Sulfotyrosine Derivatives for SPPS
| Derivative | Protecting Group | Key Characteristics |
|---|---|---|
| Fmoc-Tyr(SO₃Na)-OH | Sodium salt | Can lead to sluggish coupling and poor resin swelling. nih.gov |
| Fmoc-Tyr(SO₃nP)-OH | Neopentyl (nP) | Stable to piperidine (B6355638) and TFA; requires post-cleavage deprotection. Excellent solubility. sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.de |
| Fmoc-Tyr(SO₃⁻N⁺Bu₄)-OH | Tetrabutylammonium (TBA) salt | Improved acid stability and solubility. researchgate.net |
Development of Peptide Probes and Affinity Tools
The dipeptide this compound, serves as a crucial building block in the synthesis of more complex peptide structures designed for specific biochemical and biotechnological applications. Its unique chemical properties are leveraged in the creation of sophisticated research probes and affinity tools. These tools are instrumental in investigating complex biological processes, such as tissue remodeling and cellular signaling pathways. The applications detailed below highlight the utility of this compound in advancing our understanding of protein interactions and enzyme inhibition.
Targeting Denatured Collagen in Tissue Research
This compound is integral to the synthesis of peptide probes developed to specifically target denatured collagen. nih.govacs.org Collagen, a primary component of the extracellular matrix, provides structural support to tissues. nih.gov Its denaturation is associated with various pathological conditions, including cancer and fibrosis. nih.gov Therefore, tools that can specifically identify denatured collagen are invaluable for research and diagnostics.
In a notable study, researchers constructed a series of peptide probes to explore the targeting of denatured collagen. nih.govacs.org These probes were based on a collagen mimetic peptide sequence, (GPO)3GXO(GPO)4, where 'O' represents (2S,4R)-4-hydroxyproline and 'X' is a variable amino acid residue. acs.org The synthesis of these peptides utilized Fmoc-protected amino acids, including Fmoc-Tyr(tBu)-OH and Fmoc-Ala-OH, through solid-phase peptide synthesis (SPPS). nih.govacs.org
The research demonstrated that substituting the proline (Pro) at the 'X' position with aromatic residues like tyrosine (Tyr) or phenylalanine (Phe) resulted in peptide probes with superior binding affinity for denatured collagen. nih.govacs.org Specifically, the peptide probe FAM-GYO, where Tyr replaced Pro, exhibited a significantly higher binding affinity compared to the control peptide FAM-GPO. nih.gov Conversely, substituting Pro with a charged residue like aspartic acid (Asp) or a simple hydrophobic residue like alanine (Ala) led to a marked decrease in collagen-binding ability. nih.govacs.org
These findings underscore the importance of the aromatic side chain of tyrosine in mediating the interaction with denatured collagen. The study suggests that while a single substitution with an appropriate residue enhances binding, multiple substitutions can disrupt the collagen-binding capability. nih.govacs.org
| Probe Name | Sequence | Relative Binding Affinity to Denatured Collagen |
| FAM-GPO | FAM-(GPO)3GP O(GPO)4 | Control |
| FAM-GYO | FAM-(GPO)3GY O(GPO)4 | Superior |
| FAM-GFO | FAM-(GPO)3GF O(GPO)4 | Superior |
| FAM-GAO | FAM-(GPO)3GA O(GPO)4 | Weaker |
| FAM-GDO | FAM-(GPO)3GD O(GPO)4 | Weaker |
Design of Protein Tyrosine Phosphatase Inhibitors
The reversible phosphorylation of tyrosine residues in proteins is a critical regulatory mechanism in many cellular signaling pathways, orchestrated by protein tyrosine kinases and protein tyrosine phosphatases (PTPs). nih.govrsc.orgdovepress.com Dysregulation of PTP activity is implicated in numerous diseases, making them significant targets for therapeutic inhibitor development. nih.govdovepress.com this compound is a key component in the synthesis of peptide-based structures aimed at inhibiting PTPs.
The design of PTP inhibitors often involves creating molecules that can mimic the phosphotyrosine (pY) substrate and bind to the active site of the phosphatase. rsc.org However, the phosphate group of pY is susceptible to hydrolysis, making non-hydrolyzable pY mimetics highly desirable for inhibitor design. rsc.org
Research in this area has focused on synthesizing peptidomimetics and small molecules that can selectively inhibit specific PTPs. For instance, studies have shown that small peptide compounds can act as effective inhibitors of PTP1B and SHP2, two phosphatases implicated in breast cancer. dovepress.com While dipeptides like Phe-Asp showed inhibitory activity, the broader strategy often involves incorporating tyrosine or its analogues into a larger peptide scaffold to achieve higher affinity and selectivity. dovepress.com The synthesis of such peptide-based inhibitors frequently employs standard Fmoc solid-phase chemistry, where building blocks like this compound would be utilized. rsc.orgnih.gov
One advanced approach involves creating libraries of peptide-based molecules displayed on phosphopeptide scaffolds to screen for potent PTP inhibitors. nih.gov In such methodologies, Fmoc-protected amino acids, including Fmoc-Ala-OH and various protected forms of Fmoc-Tyr-OH, are fundamental for constructing the peptide chains. nih.gov By systematically modifying the peptide sequence and incorporating non-natural amino acids or pY mimetics, researchers can develop highly potent and selective inhibitors. For example, the development of a selective inhibitor for megakaryocyte protein tyrosine phosphatase 2 (PTP-MEG2) with an IC50 of 75 nM was achieved using standard solid-phase Fmoc chemistry. rsc.org This inhibitor demonstrated significant selectivity over other PTPs like PTP1B and TC-PTP. rsc.org
| Compound/Peptide Class | Target PTP | Key Findings |
| Dipeptides (e.g., Phe-Asp) | SHP2, PTP1B | Phe-Asp showed an IC50 of 5.2 ± 0.4 µM against SHP2. dovepress.com |
| Ligand 6 (F2Pmp-containing) | PTP-MEG2 | Exhibited an IC50 of 75 nM and >18-fold selectivity over PTP1B and TC-PTP. rsc.org |
| CCK-8 Analogues | PTP1B | N-terminal tripeptide was sufficient for inhibition; led to the development of more potent peptidomimetics. acs.org |
Computational and Theoretical Investigations of Fmoc Tyr Ala Oh Systems
Molecular Modeling and Simulation of Peptide Structures and Interactions
Molecular modeling and simulation are indispensable tools for exploring the structural and dynamic properties of peptide systems. These techniques allow for the detailed investigation of molecular conformations and the non-covalent interactions that govern the formation of larger, functional assemblies.
Conformational Analysis of Fmoc-Tyr-Ala-OH
While specific conformational analysis studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the methodologies for such analyses are well-established through studies of analogous peptides. The conformation of a peptide is defined by its backbone dihedral angles (phi, psi) and the rotational angles of its side chains. For this compound, computational techniques such as molecular dynamics (MD) simulations would be employed to explore its conformational landscape. rsc.orgresearchgate.net
Intermolecular Interactions in Self-Assembled States
The self-assembly of this compound into supramolecular structures, such as the nanofibers that form hydrogels, is driven by a combination of non-covalent interactions. rsc.orgfrontiersin.org Computational simulations of related Fmoc-amino acids and Fmoc-dipeptides have elucidated the critical roles of these forces. mdpi.comnih.gov
The primary driving forces for the assembly of Fmoc-peptides are:
π-π Stacking: The large, aromatic fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other, which is a major stabilizing interaction that drives the initial aggregation of molecules. reading.ac.ukscispace.com In simulations of Fmoc-dialanine, the Fmoc groups were found to stack primarily in the core of the resulting fibril. nih.gov
Hydrogen Bonding: Intermolecular hydrogen bonds form between the amide groups of the peptide backbones, often leading to the formation of β-sheet-like structures that extend along the fibril axis. scispace.comnih.gov The hydroxyl group of the tyrosine residue and the carboxylic acid terminus can also participate in hydrogen bonding, further stabilizing the network. mdpi.com
Hydrophobic Interactions: The hydrophobic nature of both the Fmoc group and the aromatic side chain of tyrosine contributes significantly to the self-assembly process in an aqueous environment, as these groups are driven to aggregate to minimize their contact with water. scispace.com
Molecular dynamics simulations on analogous systems have shown that these interactions work cooperatively to create stable, ordered fibrillar structures. nih.govacs.org For example, simulations of Fmoc-Tyr have supported the formation of fibrous structures driven by a balance of π-π stacking and hydrogen bonding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. rsc.org While no specific QSAR studies focused on this compound were found in the reviewed literature, the principles of QSAR can be described for its potential application. Such studies on other dipeptides have been successfully performed to predict activities like the inhibition of the angiotensin-converting enzyme (ACE) or proteasomes. acs.orgnih.govnih.gov
A hypothetical QSAR study for this compound would involve these steps:
Synthesize a Library: A series of analogues would be created, for example, by substituting the alanine (B10760859) residue with other amino acids (e.g., Fmoc-Tyr-X-OH, where X = Gly, Val, Leu, etc.) or by modifying the tyrosine ring.
Measure Biological Activity: A specific biological activity, such as cytotoxicity against a cancer cell line or inhibition of a particular enzyme, would be measured for all compounds in the library.
Calculate Molecular Descriptors: For each molecule, a wide range of physicochemical properties and structural features, known as descriptors, would be calculated using specialized software.
Develop a Model: Statistical methods, such as multiple linear regression (MLR), would be used to build a mathematical equation that relates the descriptors to the observed activity. nih.gov
The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogues and to understand which structural features are most important for the desired biological effect.
Prediction of Peptide Targets of Protein Tyrosine Phosphatases
Protein Tyrosine Phosphatases (PTPs) are enzymes that remove phosphate (B84403) groups from phosphorylated tyrosine (pTyr) residues, playing a key role in cellular signaling. Computational methods are increasingly used to predict which peptides can serve as substrates for specific PTPs like PTP1B. nih.govnih.gov For this compound, such predictions would apply to its phosphorylated form, Fmoc-pTyr-Ala-OH.
The computational prediction of PTP substrates typically involves a multi-step protocol:
Sequence-Based Prediction: The amino acid sequence flanking the phosphotyrosine is critical for recognition by a PTP. torvergata.it Algorithms and prediction tools, some based on machine learning, are trained on libraries of known PTP substrates to identify preferred sequence motifs. oup.comresearchgate.net The sequence "-pTyr-Ala-" would be analyzed for its likelihood of being a substrate for various PTPs.
Molecular Docking: The 3D structure of the candidate peptide (Fmoc-pTyr-Ala-OH) is modeled and then "docked" into the crystal structure of the PTP's active site. nih.gov This simulation predicts the binding pose and calculates a score based on the intermolecular interactions, such as hydrogen bonds and electrostatic interactions between the phosphate group and key residues (e.g., arginine) in the PTP's binding pocket. nih.govtorvergata.it
Biochemical Verification: The top candidates from the computational screening are then synthesized and tested in laboratory assays to confirm that they are indeed substrates for the target PTP. nih.gov
These computational approaches serve as a cost-effective and rapid alternative to large-scale experimental screening for identifying novel peptide substrates and potential inhibitors for PTPs. nih.gov
Predictive Models for Gelation Processes and Supramolecular Organization
The ability of a small molecule like this compound to form a hydrogel is difficult to predict from its structure alone, as it depends on a delicate balance of intermolecular forces. mdpi.com However, recent advances in computational modeling and machine learning have shown promise in predicting gelation behavior. pnas.orgresearchgate.net
One successful approach involves building predictive models based on a dataset of known gel-forming and non-gel-forming peptides. acs.org These models use machine learning algorithms (e.g., Support Vector Machines) to identify the key molecular properties that correlate with gelation. pnas.org
The process for predicting the gelation of a new molecule like this compound would be:
Calculate Descriptors: A range of molecular descriptors are calculated from the 2D or 3D structure of the molecule. These can include physicochemical properties and molecular fingerprints.
Apply the Model: The calculated descriptors are fed into the pre-trained machine learning model.
Predict Outcome: The model outputs a probability or a classification of whether the molecule is likely to be a gelator or a non-gelator.
Molecular dynamics simulations can also provide insight into the supramolecular organization, predicting whether molecules will assemble into the entangled fibrillar networks required for gelation or into other structures like isolated crystals or amorphous aggregates. nih.govpnas.org These models can help explain why structurally similar molecules exhibit different self-assembly behaviors and can guide the design of new gelators. royalsocietypublishing.orgacs.org
Future Research Directions and Outlook in Fmoc Tyr Ala Oh Science
Exploration of Novel Synthetic Methodologies and Enhanced Efficiency
While the solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is well-established, the pursuit of greater efficiency, sustainability, and scalability for the synthesis of Fmoc-Tyr-Ala-OH and its derivatives remains a critical research focus. nih.gov Future investigations are expected to concentrate on several fronts to optimize its production.
Microwave-assisted peptide synthesis (MAPS) has shown promise in dramatically reducing reaction times while improving the purity of the final product. The application and refinement of MAPS specifically for sequences containing this compound could lead to significant gains in production efficiency. Additionally, advancements in purification techniques, such as improved high-performance liquid chromatography (HPLC) protocols and alternative methods like continuous chromatography, are being investigated to reduce costs and solvent usage associated with obtaining high-purity this compound.
Future synthetic strategies may also involve enzymatic or chemo-enzymatic approaches. The use of enzymes for peptide bond formation could offer unparalleled specificity and milder reaction conditions, contributing to more sustainable and cost-effective manufacturing processes for this dipeptide and its analogues.
Development of Advanced this compound Derivatives for Multifunctional Applications
The functionalization of the this compound backbone is a promising avenue for creating advanced derivatives with tailored properties for a wide range of applications. Research is increasingly focused on modifying the tyrosine side chain, the peptide termini, or the alanine (B10760859) residue to introduce new functionalities.
The phenolic hydroxyl group of tyrosine is a prime target for modification. Future work will likely involve the synthesis of derivatives where this group is functionalized with moieties such as:
Fluorophores: For use in fluorescence-based imaging and diagnostic probes.
Cross-linking agents: To create stabilized nanostructures or hydrogels.
Targeting ligands: To direct peptide-based drug delivery systems to specific cells or tissues.
Catalytic groups: To design minimalist peptide-based enzymes (peptidases).
For instance, the synthesis of iodinated tyrosine derivatives, which can then be used in cross-coupling reactions like the Suzuki-Miyaura coupling, opens the door to a vast array of bi-aryl tyrosine-containing dipeptides with novel electronic and structural properties. researchgate.net Similarly, N-methylation of the peptide backbone is a strategy being explored to enhance proteolytic stability and cell permeability, which is crucial for therapeutic applications. mdpi.comacs.org
The table below summarizes potential modifications and their intended applications, highlighting the versatility of the this compound scaffold.
| Modification Site | Modification Type | Potential Application |
| Tyrosine Side Chain | Iodination, Alkylation (e.g., tBu, Ethyl) | Precursor for cross-coupling, Enhanced stability |
| Tyrosine Side Chain | Fluorosulfation | Synthesis of sulfated peptides for biological studies |
| Peptide Backbone | N-methylation | Increased proteolytic stability, Improved bioavailability |
| N-Terminus (Fmoc) | Replacement with other groups | Altered self-assembly properties, Bioconjugation |
| C-Terminus (-OH) | Thioesterification | Native chemical ligation for protein synthesis |
These advanced derivatives could serve as key building blocks in the construction of complex biomolecules, smart materials, and therapeutic agents.
Deeper Understanding of Self-Assembly Mechanisms and Controlled Material Fabrication
The Fmoc group is well-known for its ability to induce self-assembly in peptides through π-π stacking interactions, leading to the formation of various nanostructures. researchgate.netchemrxiv.org While the self-assembly of Fmoc-modified single amino acids has been studied, the specific mechanisms governing the assembly of dipeptides like this compound are less understood. researchgate.netchemrxiv.org Future research will focus on elucidating the intricate interplay of hydrogen bonding, hydrophobic interactions, and aromatic stacking that dictates the formation of structures such as nanofibers, nanotubes, and hydrogels.
Advanced characterization techniques, including cryogenic transmission electron microscopy (cryo-TEM), atomic force microscopy (AFM), and small-angle X-ray scattering (SAXS), will be pivotal in visualizing the assembled architectures with high resolution. Computational modeling and molecular dynamics simulations are also expected to play a crucial role in predicting and understanding the molecular arrangements within these supramolecular structures. acs.org
A deeper mechanistic understanding will enable the controlled fabrication of materials with precisely defined morphologies and properties. By manipulating environmental factors such as pH, temperature, concentration, and solvent composition, researchers aim to direct the self-assembly of this compound into desired forms. researchgate.netchemrxiv.org This control is essential for designing functional biomaterials, for example, by creating hydrogels with specific porosities and mechanical strengths suitable for tissue engineering scaffolds or as matrices for controlled drug release.
| Self-Assembled Structure | Driving Forces | Potential Fabrication Application |
| Nanofibers/Fibrils | π-π stacking, Hydrogen bonding | Scaffolds for tissue engineering, templates for nanowires |
| Spherical Nanoparticles | Hydrophobic collapse, Aromatic interactions | Drug delivery carriers, nanoreactors |
| Hydrogels | Entanglement of fibrillar networks | 3D cell culture matrices, controlled release systems |
The ability to predictably design and fabricate nanomaterials from a simple dipeptide building block represents a significant goal in bottom-up nanotechnology.
Integration of this compound in Next-Generation Biochemical Probes and Biomaterials Research
Building on the advancements in synthesis, derivatization, and self-assembly, the ultimate outlook for this compound lies in its integration into functional systems for biomedical and biotechnological applications. The inherent biocompatibility of peptides makes this compound an attractive candidate for creating next-generation tools and materials.
In the area of biochemical probes , derivatives of this compound functionalized with environmentally sensitive dyes or quenchers could be designed to detect specific enzymes, such as proteases or phosphatases. Upon enzymatic cleavage of the peptide bond or modification of the tyrosine residue, a measurable change in the fluorescence signal would be produced, enabling real-time monitoring of biological processes.
In biomaterials research , the self-assembling properties of this compound are of paramount importance. The formation of hydrogels under physiological conditions makes it a prime candidate for applications in regenerative medicine and drug delivery. Future research will focus on:
Injectable Hydrogels: Developing formulations that can be injected as a liquid and subsequently self-assemble into a gel scaffold in situ for minimally invasive tissue repair.
Bioactive Scaffolds: Incorporating cell-adhesion motifs or growth factors into the this compound structure to create scaffolds that actively promote cell growth and tissue regeneration.
Stimuli-Responsive Materials: Designing derivatives that can assemble or disassemble in response to specific triggers (e.g., light, pH, enzymes), allowing for on-demand drug release.
The integration of this compound into these advanced applications will require a multidisciplinary approach, combining expertise in organic chemistry, materials science, and cell biology to translate the potential of this versatile dipeptide into tangible technological and therapeutic solutions.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Fmoc-Tyr-Ala-OH using solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically synthesized via SPPS using Fmoc-protected amino acids. Key steps include:
- Deprotection : Use 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group .
- Coupling : Activate the carboxyl group with HBTU/HOBt in DMF and DIEA (1:1:2 molar ratio) for 1–2 hours at room temperature .
- Cleavage : Use a TFA-based cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIPS) for 2–4 hours to release the peptide from the resin.
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) achieves >95% purity .
Q. How can researchers validate the purity and identity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
| Technique | Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, 0.1% TFA gradient | Quantify purity |
| LC-MS | ESI-MS in positive ion mode | Confirm molecular weight (expected: ~437.5 g/mol) |
| <sup>1</sup>H NMR | DMSO-d6, δ 7.3–7.8 ppm (Fmoc aromatic protons) | Verify structural integrity . |
Q. What storage conditions ensure the stability of this compound?
- Store at 2–8°C in a desiccator under inert gas (argon/nitrogen) to prevent moisture absorption and Fmoc-group degradation . Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the coupling efficiency of this compound in SPPS?
- Methodological Answer :
- Solvent Effects : DMF is preferred for solubility, but DCM:DMF (1:1) can reduce swelling of hydrophobic resins.
- Temperature : Elevated temperatures (40–50°C) may accelerate coupling but risk racemization. Monitor by CD spectroscopy or Marfey’s reagent .
- Data-Driven Optimization : Use a factorial design (e.g., 3<sup>2</sup>) to test solvent ratios (DCM:DMF) and coupling agents (DIC vs. HBTU) .
Q. What mechanisms underlie incomplete deprotection or side reactions during this compound synthesis?
- Contradiction Analysis :
- Incomplete Deprotection : Prolonged piperidine exposure (>10 min) may degrade the resin. Verify via Kaiser test or UV monitoring (301 nm for Fmoc removal) .
- Side Reactions : Tyrosine oxidation can occur; add 0.1 M DTT to cleavage cocktails to suppress disulfide formation .
Q. How can researchers resolve discrepancies in reported solubility data for this compound in aqueous-organic mixtures?
- Methodological Answer :
- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in varying ACN:H2O ratios (10–50% ACN).
- Controlled Experiments : Compare solubility under nitrogen vs. ambient conditions to rule out oxidation effects .
Q. What strategies mitigate racemization during this compound incorporation into peptide chains?
- Advanced Techniques :
- Additives : Use 0.1 M HOBt or OxymaPure to suppress racemization .
- Kinetic Monitoring : Track reaction progress via <sup>19</sup>F NMR if fluorinated amino acids are present .
Experimental Design & Data Analysis
Q. How to design a study evaluating the stability of this compound under varying pH conditions?
- Framework Application (PICOT) :
- Population : this compound in buffer solutions (pH 2–10).
- Intervention : Incubate at 25°C and 37°C for 24–72 hours.
- Comparison : Stability assessed via HPLC area-under-curve (AUC) vs. fresh sample.
- Outcome : Degradation kinetics (half-life calculation).
- Time : 72-hour timepoints .
Q. How should researchers address conflicting data on the reactivity of this compound in orthogonal protection schemes?
- Contradiction Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
